Product packaging for SKF-86002(Cat. No.:CAS No. 72873-74-6)

SKF-86002

Cat. No.: B1681801
CAS No.: 72873-74-6
M. Wt: 297.4 g/mol
InChI Key: YOELZIQOLWZLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b]thiazole is a member of imidazoles.
inhibits p38 MAP kinase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12FN3S B1681801 SKF-86002 CAS No. 72873-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELZIQOLWZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223168
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72873-74-6
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-86002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-86002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of SKF-86002: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 is a potent and orally active pharmacological agent with a multifaceted mechanism of action, primarily recognized for its anti-inflammatory, anti-arthritic, and analgesic properties.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its dual inhibitory action on p38 mitogen-activated protein kinase (MAPK) and the arachidonic acid cascade. This document synthesizes quantitative data from key studies, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.

Primary Pharmacological Target: p38 MAPK Inhibition

The principal mechanism of action of this compound is the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress stimuli.[1][2] this compound has been shown to be a potent inhibitor of the p38α and p38β isoforms.[3] This inhibition is central to its broad-spectrum anti-inflammatory effects.

Downstream Consequences of p38 MAPK Inhibition

Inhibition of p38 MAPK by this compound leads to the modulation of several downstream cellular processes:

  • Suppression of Pro-inflammatory Cytokine Production: this compound significantly inhibits the production of key pro-inflammatory cytokines, Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), in human monocytes stimulated with lipopolysaccharide (LPS).[1][2][4][5] This effect is achieved through post-transcriptional mechanisms.[4]

  • Modulation of Immune Cell Function: The compound prevents the Interleukin-4-induced expression of the low-affinity IgE receptor (CD23) on the surface of monocytes.[1] In human neutrophils, this compound blocks the production of superoxide anions and curtails adhesion and chemotaxis.[5]

  • Neuroprotective Effects: In preclinical models of neurodegenerative diseases such as Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD), inhibition of p38α by this compound has been demonstrated to reduce neuroinflammation and ameliorate synaptic and neurodegenerative deficits.[3]

  • Anti-apoptotic Activity: this compound has been observed to inhibit apoptosis induced by cellular stress, such as UV irradiation.[1]

Dual Inhibition of the Arachidonic Acid Cascade

In addition to its effects on the p38 MAPK pathway, this compound is a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][5][6][7] This dual action contributes significantly to its anti-inflammatory profile.

  • Cyclooxygenase (COX) Inhibition: this compound inhibits prostaglandin H2 (PGH2) synthase, a key enzyme in the COX pathway responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[5][6]

  • Lipoxygenase (LOX) Inhibition: The compound also inhibits 5-lipoxygenase, thereby blocking the production of leukotrienes (such as LTB4 and LTC4) and 5-hydroxyeicosatetraenoic acid (5-HETE), which are involved in inflammatory cell recruitment and vascular permeability.[6]

Quantitative Data Summary

The inhibitory activity of this compound across its various targets has been quantified in numerous studies. The following tables summarize the key IC50 values.

Target Enzyme/ProcessCell/System TypeIC50 Value (µM)Reference(s)
p38 MAPKEnzyme Assay0.5 - 1[5]
Prostaglandin H2 (PGH2) SynthaseEnzyme Assay120[5][6]
5-LipoxygenaseRat Basophilic Leukemia (RBL-1) Cells10[5]
CyclooxygenaseRat Basophilic Leukemia (RBL-1) Cells100[5]

Table 1: Inhibitory Activity of this compound on Key Enzymes.

Cellular ProcessCell/System TypeIC50 Value (µM)Reference(s)
LPS-stimulated IL-1 & TNF-α ProductionHuman Monocytes1[1][2][5]
Prostanoid ProductionHuman Monocytes1[6]
Prostanoid ProductionRat Basophilic Leukemia (RBL-1) Cells70[5][6]
Prostanoid ProductionRBL-1 Cell Sonicate100[6]
diHETE and 5-HETE GenerationRBL-1 Cell Supernatant10[6]
Leukotriene B4 (LTB4) GenerationHuman Neutrophils20[6]
Leukotriene C4 (LTC4) GenerationHuman Monocytes20[6]
5-HETE ProductionRat Basophilic Leukemia (RBL-1) Cells40[6]

Table 2: Inhibitory Activity of this compound on Cellular Processes.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

SKF_86002_Signaling_Pathways cluster_stimuli Extracellular Stimuli cluster_pathways Intracellular Signaling cluster_outcomes Cellular Responses LPS LPS p38_MAPK p38 MAPK (α, β isoforms) LPS->p38_MAPK Stress Stress (e.g., UV) Stress->p38_MAPK Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (PGH2 Synthase) Arachidonic_Acid->COX LOX 5-Lipoxygenase Arachidonic_Acid->LOX Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) p38_MAPK->Cytokines Apoptosis Apoptosis p38_MAPK->Apoptosis Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes (LTB4, LTC4) LOX->Leukotrienes SKF_86002 This compound SKF_86002->p38_MAPK SKF_86002->COX SKF_86002->LOX

Caption: Dual inhibitory action of this compound on p38 MAPK and arachidonic acid pathways.

Experimental Workflow: Cytokine Inhibition Assay

Cytokine_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Monocytes 1. Isolate Human Monocytes (e.g., from peripheral blood) Culture_Cells 2. Culture Monocytes Isolate_Monocytes->Culture_Cells Pretreat_SKF 3. Pretreat with this compound (various concentrations) Culture_Cells->Pretreat_SKF Stimulate_LPS 4. Stimulate with LPS Pretreat_SKF->Stimulate_LPS Collect_Supernatant 5. Collect Supernatant Stimulate_LPS->Collect_Supernatant Measure_Cytokines 6. Measure IL-1 & TNF-α (e.g., ELISA) Collect_Supernatant->Measure_Cytokines Calculate_IC50 7. Calculate IC50 Measure_Cytokines->Calculate_IC50

Caption: Workflow for assessing this compound's inhibition of cytokine production.

Detailed Experimental Protocols

Protocol for Assessing Inhibition of LPS-Induced Cytokine Production in Human Monocytes

This protocol is a synthesized representation based on methodologies implied in the cited literature.[1][2][4][5]

Objective: To determine the IC50 value of this compound for the inhibition of IL-1 and TNF-α production in LPS-stimulated human monocytes.

Materials:

  • Ficoll-Paque

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human IL-1β and TNF-α ELISA kits

  • 96-well culture plates

Methodology:

  • Isolation of Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes by adherence to plastic tissue culture flasks for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Wash away non-adherent cells and harvest the adherent monocytes.

  • Cell Culture and Treatment:

    • Seed the isolated monocytes in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS and antibiotics.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulation and Incubation:

    • Stimulate the monocytes with LPS at a final concentration of 1 µg/mL.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatants.

    • Quantify the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of cytokine inhibition against the log concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production compared to the vehicle-treated control.

Protocol for Assessing Inhibition of Cyclooxygenase and Lipoxygenase Activity

This protocol is a generalized representation based on methodologies described for measuring eicosanoid production.[5][6]

Objective: To determine the IC50 values of this compound for the inhibition of COX and LOX pathway products.

Materials:

  • Rat Basophilic Leukemia (RBL-1) cells

  • Arachidonic acid

  • Calcium ionophore A23187

  • This compound

  • Methanol

  • Solid-phase extraction columns

  • High-Performance Liquid Chromatography (HPLC) system or specific EIA/ELISA kits for prostaglandins and leukotrienes.

Methodology:

  • Cell Culture and Treatment:

    • Culture RBL-1 cells in appropriate media until they reach the desired confluence.

    • Resuspend the cells in a buffer (e.g., PBS with calcium and magnesium).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulation of Eicosanoid Production:

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and exogenous arachidonic acid to induce the production of both COX and LOX pathway metabolites.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Extraction of Eicosanoids:

    • Terminate the reaction by adding cold methanol to precipitate proteins.

    • Centrifuge to remove the precipitate.

    • Extract the eicosanoids from the supernatant using solid-phase extraction columns.

    • Elute and concentrate the samples.

  • Quantification of Metabolites:

    • Analyze the samples using reverse-phase HPLC to separate and quantify various prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4) and HETEs.

    • Alternatively, use specific and sensitive enzyme immunoassay (EIA) or ELISA kits for the quantification of individual metabolites.

  • Data Analysis:

    • Calculate the percentage of inhibition of each eicosanoid product at different concentrations of this compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

This compound exhibits a robust anti-inflammatory effect through a dual mechanism of action: the potent inhibition of the p38 MAPK signaling pathway and the simultaneous blockade of the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism. This multifaceted inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and lipid mediators, underpinning its therapeutic potential in a range of inflammatory and neurodegenerative conditions. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development in this area.

References

The Multi-Targeted Inhibitory Profile of SKF-86002: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SKF-86002, a pyridinyl-imidazole compound, exhibits a complex pharmacological profile characterized by its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the primary molecular targets of this compound, focusing on its inhibitory actions on key enzymes involved in inflammatory signaling pathways. Quantitative data from seminal studies are presented, alongside detailed experimental methodologies and visual representations of the relevant biological and experimental frameworks.

Core Inhibitory Targets

This compound is recognized as a multi-target inhibitor, primarily affecting the activity of p38 mitogen-activated protein kinase (MAPK), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes. This dual inhibition of the COX and LOX pathways, coupled with the suppression of a critical inflammatory signaling kinase, underpins its broad anti-inflammatory effects.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified across various in vitro systems. The following tables summarize the key IC50 values, providing a comparative view of its activity in both enzymatic and cell-based assays.

Target Enzyme/ProcessSystemIC50 (µM)Reference
p38 MAPK Enzymatic Assay0.5 - 1[1]
COX-mediated Prostanoid Production Human Monocytes1[2][3]
Rat Basophilic Leukemia (RBL-1) Cells70[2][3]
RBL-1 Cell Sonicate100[2][3]
Prostaglandin H2 (PGH2) Synthase (COX) Enzymatic Assay120[2][3]
5-Lipoxygenase (5-LOX) Product Generation RBL-1 Cell Supernatant (diHETE & 5-HETE)10[2][3]
Human Neutrophils (LTB4)20[2][3]
Human Monocytes (LTC4)20[2][3]
RBL-1 Cells (5-HETE)40[2][3]
LPS-stimulated IL-1 & TNF-α Production Human Monocytes1[2][4][5][6]

HETE: Hydroxyeicosatetraenoic acid, diHETE: Dihydroxyeicosatetraenoic acid, LTB4: Leukotriene B4, LTC4: Leukotriene C4, LPS: Lipopolysaccharide, IL-1: Interleukin-1, TNF-α: Tumor Necrosis Factor-alpha.

Signaling Pathways and Inhibitory Logic

The following diagrams illustrate the key signaling pathways targeted by this compound and the logical flow of its inhibitory action.

cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX LOX Lipoxygenase (LOX) Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes SKF-86002_COX This compound SKF-86002_COX->COX SKF-86002_LOX This compound SKF-86002_LOX->LOX

This compound Inhibition of the Arachidonic Acid Cascade.

Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Upstream Kinases Upstream Kinases (MKK3/6) Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Effectors Downstream Effectors (e.g., MAPKAPK2) p38 MAPK->Downstream Effectors Transcription Factors Transcription Factors (e.g., ATF2) Downstream Effectors->Transcription Factors Gene Expression Pro-inflammatory Gene Expression (IL-1, TNF-α) Transcription Factors->Gene Expression This compound This compound This compound->p38 MAPK

This compound Inhibition of the p38 MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

p38 MAPK Inhibition Assay (Kinase Activity)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against p38 MAPK.

  • Reagents and Materials:

    • Recombinant active p38 MAPK enzyme.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP.

    • p38 MAPK substrate (e.g., ATF2).

    • This compound stock solution (in DMSO).

    • Phospho-specific antibody for the substrate (e.g., anti-phospho-ATF2).

    • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 96-well plate, add the p38 MAPK enzyme and the this compound dilutions (or vehicle control).

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the p38 MAPK substrate.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA or Western blot with a phospho-specific antibody.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Plate Setup cluster_1 Reaction cluster_2 Detection Enzyme p38 MAPK Enzyme Inhibitor This compound (or Vehicle) Enzyme->Inhibitor Substrate_ATP Add Substrate (ATF2) + ATP Inhibitor->Substrate_ATP Incubation Incubate (30°C) Substrate_ATP->Incubation Stop Stop Reaction (EDTA) Incubation->Stop Detection Detect Phosphorylated Substrate Stop->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for p38 MAPK Inhibition Assay.
Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the methods used to determine the effect of this compound on prostanoid production in cellular systems.

  • Reagents and Materials:

    • Cell line (e.g., human monocytes or RBL-1 cells).

    • Cell culture medium.

    • Arachidonic acid.

    • This compound stock solution (in DMSO).

    • Lysis buffer.

    • ELISA kit for a specific prostaglandin (e.g., PGE2).

  • Procedure:

    • Culture the cells to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

    • Stimulate the cells with arachidonic acid to induce prostanoid production.

    • Incubate for a defined period.

    • Collect the cell supernatant or lyse the cells.

    • Measure the concentration of the specific prostaglandin in the supernatant or lysate using an ELISA kit.

    • Calculate the percentage of inhibition of prostanoid production for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

cluster_0 Cell Treatment cluster_1 Measurement cluster_2 Analysis Cells Culture Cells (e.g., Monocytes) Pre-treat Pre-treat with This compound Cells->Pre-treat Stimulate Stimulate with Arachidonic Acid Pre-treat->Stimulate Collect Collect Supernatant or Lysate Stimulate->Collect ELISA Measure Prostaglandin (ELISA) Collect->ELISA Analysis Calculate IC50 ELISA->Analysis

Workflow for Cellular COX Inhibition Assay.
Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on the production of lipoxygenase metabolites.

  • Reagents and Materials:

    • Cell line or primary cells (e.g., human neutrophils or RBL-1 cells).

    • Cell suspension buffer.

    • Calcium ionophore (e.g., A23187) or another suitable stimulus.

    • Arachidonic acid.

    • This compound stock solution (in DMSO).

    • Solvents for extraction (e.g., methanol, ethyl acetate).

    • HPLC system with a UV detector.

    • Standards for LOX metabolites (e.g., LTB4, 5-HETE).

  • Procedure:

    • Prepare a suspension of the cells in a suitable buffer.

    • Pre-incubate the cells with different concentrations of this compound or vehicle.

    • Stimulate the cells with a calcium ionophore and arachidonic acid to initiate LOX activity.

    • Incubate for a specific duration.

    • Stop the reaction (e.g., by adding a cold solvent).

    • Extract the lipoxygenase metabolites from the cell suspension using organic solvents.

    • Evaporate the solvent and reconstitute the sample in the mobile phase for HPLC.

    • Separate and quantify the LOX metabolites by reverse-phase HPLC with UV detection, comparing the peak areas to those of known standards.

    • Calculate the percentage of inhibition of metabolite formation for each this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

cluster_0 Cell Stimulation & Extraction cluster_1 Quantification & Analysis Cells Cell Suspension (e.g., Neutrophils) Pre-incubate Pre-incubate with This compound Cells->Pre-incubate Stimulate Stimulate with Ca2+ Ionophore + AA Pre-incubate->Stimulate Extract Extract Metabolites Stimulate->Extract HPLC Quantify Metabolites (HPLC) Extract->HPLC Analysis Calculate IC50 HPLC->Analysis

Workflow for Cellular LOX Inhibition Assay.

References

Unraveling the Role of SKF-86002 in the p38 MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound SKF-86002 as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress, playing a pivotal role in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a key target for therapeutic intervention. This document details the mechanism of action of this compound, its effects on downstream signaling components, and provides detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a highly conserved signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), osmotic shock, and UV irradiation.[1][2] Activation of this pathway is initiated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK at conserved threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop.[1][3]

Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors.[3][4] Key downstream effectors include MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and the activating transcription factor 2 (ATF2).[4][5] Phosphorylation of these substrates ultimately leads to a variety of cellular responses, including the transcriptional and translational regulation of pro-inflammatory cytokine production, cell cycle arrest, and apoptosis.[6][7]

This compound: A Potent p38 MAPK Inhibitor

This compound is a synthetic, orally active compound that has been identified as a potent inhibitor of the p38 MAPK pathway.[8][9] It exerts its anti-inflammatory effects by directly targeting p38 MAPK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent production of inflammatory mediators.[8][9]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the p38 MAPK active site. By occupying the ATP-binding pocket, it prevents the transfer of phosphate to downstream substrates, effectively blocking the propagation of the signaling cascade. This inhibition has been shown to be selective for p38α and p38β isoforms over other MAP kinases.

Downstream Effects

The primary and most well-documented downstream effect of this compound is the inhibition of pro-inflammatory cytokine synthesis. Specifically, it has been shown to potently inhibit the production of IL-1β and TNF-α in various cell types, including human monocytes stimulated with LPS.[8][9][10] This inhibition occurs at both the transcriptional and translational levels. Furthermore, this compound has been demonstrated to attenuate the phosphorylation of downstream kinases such as MAPKAPK2 (MK2) and transcription factors like ATF2.[11][12]

Quantitative Data Summary

The inhibitory activity of this compound on the p38 MAPK pathway and its downstream effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Target Assay Type Cell Line/System IC50 Reference
p38 MAPKKinase AssayRecombinant Human p38α0.5 - 1 µM[13][14]
IL-1 ProductionCell-based AssayLPS-stimulated Human Monocytes1 µM[8][9][10]
TNF-α ProductionCell-based AssayLPS-stimulated Human Monocytes1 µM[8][9][10]
IL-1 ProductionCell-based AssayLPS-stimulated Human Monocytes1-2 µM[10]
TNF-α ProductionCell-based AssayLPS-stimulated Human Monocytes5-8 µM[10]
IL-6 ProductionCell-based AssayLPS-stimulated Human Monocytes>20 µM[10]
IFN-A ProductionCell-based AssayLPS-stimulated Human Monocytes>20 µM[10]
g-CSF ProductionCell-based AssayLPS-stimulated Human Monocytes>20 µM[10]

Table 1: Inhibitory concentration (IC50) values of this compound.

Downstream Target Cell Line Treatment Effect of this compound Reference
ATF2 PhosphorylationSaos-2 cells-Inhibition of phosphorylation[15]
CD23 Surface ExpressionIL-4-induced U937 cells10 µM this compound for 72 hoursPrevention of protein formation[9]
ApoptosisUV-stimulated HL-60 cells10 µM this compound for 1 hourInhibition of apoptosis[9]

Table 2: Qualitative and quantitative effects of this compound on downstream targets.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions within the p38 MAPK pathway and the experimental approaches to study them, the following diagrams have been generated using Graphviz (DOT language).

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core p38 MAPK Core cluster_downstream Downstream Effects Stress Stress Stimuli (LPS, UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K activate MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylate p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylate (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 (MK2) p38->MAPKAPK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates SKF_86002 This compound SKF_86002->p38 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPKAPK2->Cytokines regulates translation ATF2->Cytokines regulates transcription

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_downstream_analysis Downstream Analysis Kinase_Assay In Vitro Kinase Assay IC50_determination Determine IC50 Kinase_Assay->IC50_determination Recombinant_p38 Recombinant p38 MAPK Recombinant_p38->Kinase_Assay SKF_86002_vitro This compound SKF_86002_vitro->Kinase_Assay Substrate Substrate (e.g., ATF2) Substrate->Kinase_Assay ATP ATP ATP->Kinase_Assay Cell_Culture Cell Culture (e.g., Human Monocytes) Stimulation Stimulation (e.g., LPS) Cell_Culture->Stimulation SKF_86002_cell This compound Treatment Stimulation->SKF_86002_cell Cell_Lysis Cell Lysis SKF_86002_cell->Cell_Lysis Supernatant_Collection Supernatant Collection SKF_86002_cell->Supernatant_Collection Western_Blot Western Blot Cell_Lysis->Western_Blot ELISA ELISA Supernatant_Collection->ELISA Phospho_p38 Detect Phospho-p38, Phospho-ATF2 Western_Blot->Phospho_p38 Cytokine_Quantification Quantify TNF-α, IL-1β ELISA->Cytokine_Quantification

References

The Discovery and Synthesis of SKF-86002: A Dual Inhibitor of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002, with the chemical name 6-(4-fluorophenyl)-5-(4-pyridinyl)-2,3-dihydroimidazo[2,1-b]thiazole, is a potent, orally active compound that has garnered significant interest in the field of inflammation research. Initially identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), it was later characterized as a powerful inhibitor of p38 mitogen-activated protein kinase (MAPK). This dual mechanism of action positions this compound as a valuable tool for investigating inflammatory pathways and as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative inhibitory data.

Discovery and Rationale

The initial development of this compound was driven by the need for anti-inflammatory agents with a broader mechanism of action than traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase enzymes. By simultaneously inhibiting both the COX and 5-LOX pathways, this compound was designed to block the production of both prostaglandins and leukotrienes, key mediators of the inflammatory response.[1][2] Subsequent research revealed its potent inhibitory activity against p38 MAPK, a critical kinase in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][4][5][6][7] This discovery expanded the understanding of its anti-inflammatory properties and highlighted its potential in a wider range of inflammatory and autoimmune diseases.

Chemical Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product A 2-Amino-4-(4-pyridyl)thiazole C Cyclocondensation A->C Nucleophilic attack B 2-Bromo-1-(4-fluorophenyl)ethanone B->C Electrophile D This compound (6-(4-fluorophenyl)-5-(4-pyridinyl)- 2,3-dihydroimidazo[2,1-b]thiazole) C->D Formation of imidazothiazole ring

Caption: Plausible synthetic workflow for this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell/Enzyme SystemIC50 (µM)Reference
p38 MAPK---0.5 - 1[3][5][6]
LPS-induced IL-1 productionHuman Monocytes1[3][4][5][7]
LPS-induced TNF-α productionHuman Monocytes1[3][4][5][7]
Prostanoid ProductionHuman Monocytes1[1]
5-Lipoxygenase (5-LOX)RBL-1 cells10[3]
Leukotriene B4 (LTB4) generationHuman Neutrophils20[1]
Leukotriene C4 (LTC4) generationHuman Monocytes20[1]
5-HETE productionRBL-1 cells40[1]
Prostanoid ProductionRat Basophilic Leukemia (RBL-1) cells70[1][3]
Prostanoid ProductionRBL-1 cell sonicate100[1]
Cyclooxygenase (COX)RBL-1 cells100[3]
Prostaglandin H2 (PGH2) synthase---120[1][3]

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterMale RatsFemale RatsReference
Metabolites Sulfoxide, SulfoneSulfoxide, Sulfone[8]
Active Metabolite Half-life (Sulfone) ~13 hours~13 hours[8]
AUC (Oral Dose) Dose-dependentDisproportionately greater at higher doses[8]
AUC (Sulfoxide) LowerSubstantially larger[8]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of two key signaling pathways: the p38 MAPK pathway and the arachidonic acid metabolism pathway.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial regulator of the inflammatory response. External stimuli, such as lipopolysaccharide (LPS), activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, resulting in the increased expression of pro-inflammatory cytokines like TNF-α and IL-1. This compound directly inhibits the activity of p38 MAPK, thereby blocking this inflammatory cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., MKK3/6) TLR4->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Gene_Expression->Cytokines SKF86002 This compound SKF86002->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK pathway by this compound.

Dual Inhibition of the Arachidonic Acid Metabolism Pathway

Arachidonic acid, released from cell membranes by phospholipases, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation. This compound inhibits both COX and 5-LOX, leading to a comprehensive blockade of the production of these pro-inflammatory eicosanoids.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation SKF86002 This compound SKF86002->COX Inhibition SKF86002->LOX Inhibition

Caption: Dual inhibition of the arachidonic acid pathway by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

p38 MAPK Inhibition Assay

This assay determines the ability of this compound to inhibit the kinase activity of p38 MAPK.

  • Reagents and Materials:

    • Recombinant active p38 MAPK enzyme

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Substrate (e.g., ATF2)

    • ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive assays)

    • This compound

    • 96-well plates

    • Scintillation counter or plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 96-well plate, add the kinase assay buffer, this compound or vehicle (DMSO), and recombinant p38 MAPK enzyme.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Terminate the reaction and measure the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring incorporated radioactivity using a scintillation counter. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These assays measure the ability of this compound to inhibit the production of prostaglandins and leukotrienes from arachidonic acid.

  • Reagents and Materials:

    • Cell line (e.g., RBL-1 cells or human monocytes)

    • Cell culture medium

    • Arachidonic acid

    • This compound

    • ELISA kits for specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Culture the cells in 96-well plates until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

    • Stimulate the cells with arachidonic acid to initiate the production of eicosanoids.

    • Incubate for an appropriate time to allow for the production of prostaglandins and leukotrienes.

    • Collect the cell culture supernatant.

    • Measure the concentration of the specific prostaglandin or leukotriene in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of inhibition of eicosanoid production against the logarithm of the inhibitor concentration.

LPS-Stimulated Cytokine Production Assay

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

    • Cell culture medium (e.g., RPMI-1640)

    • Lipopolysaccharide (LPS)

    • This compound

    • ELISA kits for TNF-α and IL-1

    • 96-well plates

    • Plate reader

  • Procedure:

    • Isolate PBMCs from healthy donor blood or culture the monocytic cell line in 96-well plates.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce cytokine production.

    • Incubate the cells for 4-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of inhibition of cytokine production against the logarithm of the inhibitor concentration.

Conclusion

This compound is a versatile and potent anti-inflammatory agent with a unique dual mechanism of action, targeting both the p38 MAPK and arachidonic acid metabolism pathways. Its ability to inhibit the production of a broad range of inflammatory mediators makes it an invaluable research tool for dissecting the complex signaling networks that drive inflammation. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

An In-depth Technical Guide to SKF-86002: A Dual Inhibitor of Lipoxygenase and Cyclooxygenase with p38 MAPK Modulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological activities, and key experimental findings related to SKF-86002. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of inflammation and signal transduction.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole, is a synthetic, cell-permeable compound. It is often utilized in research as the dihydrochloride salt.

Chemical Structure:

  • IUPAC Name: 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole

  • Molecular Formula: C₁₆H₁₂FN₃S

  • Molecular Weight: 297.35 g/mol

  • SMILES: Fc1ccc(cc1)c2c(n3CCSc3n2)c4ccncc4

Physicochemical Properties:

PropertyValue
Physical Form Solid, off-white powder
Solubility Soluble in DMSO (≥ 5 mg/mL)
Storage Store at 2-8°C

Pharmacological Properties and Mechanism of Action

This compound is a potent anti-inflammatory agent with a multi-faceted mechanism of action. It is primarily recognized as a dual inhibitor of the arachidonic acid cascade, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Additionally, it exhibits inhibitory effects on p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory cytokine production.

Inhibition of Cyclooxygenase and 5-Lipoxygenase

This compound's ability to inhibit both COX and 5-LOX pathways curtails the production of a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. This dual inhibition is a significant feature, as many non-steroidal anti-inflammatory drugs (NSAIDs) only target the COX pathway.

Inhibition of p38 MAPK and Cytokine Production

This compound has been demonstrated to be an inhibitor of p38 MAPK, a critical kinase in the signaling cascade that leads to the production of inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively suppresses the synthesis of these key inflammatory mediators at the translational and transcriptional levels.

Inhibitory Activities (IC₅₀):

Target Enzyme/ProcessCell Type/SystemIC₅₀ Value (µM)Reference
Cyclooxygenase (Prostanoid Production) Human Monocytes~1Griswold et al., 1987[1]
5-Lipoxygenase (Leukotriene B4 Generation) Human Neutrophils20Griswold et al., 1987[1]
5-Lipoxygenase (Leukotriene C4 Generation) Human Monocytes20Griswold et al., 1987[1]
p38 MAPK In vitro kinase assay0.5 - 1
LPS-induced IL-1 Production Human Monocytes1.3 ± 0.5Lee et al., 1989[2]; Badger et al., 1989
LPS-induced TNF-α Production Human Monocytes5 - 8Lee et al., 1989[3]

Key Experimental Protocols

The following sections summarize the methodologies employed in seminal studies to characterize the activity of this compound.

Cyclooxygenase and 5-Lipoxygenase Inhibition Assays (Griswold et al., 1987)
  • Objective: To determine the inhibitory effect of this compound on the production of cyclooxygenase and 5-lipoxygenase metabolites.

  • Cell Types: Human neutrophils and monocytes.

  • Methodology Summary:

    • Human neutrophils or monocytes were isolated from peripheral blood.

    • Cells were pre-incubated with varying concentrations of this compound.

    • The production of eicosanoids was stimulated using a suitable agonist (e.g., calcium ionophore A23187).

    • The levels of specific metabolites, such as Leukotriene B4 (LTB₄) for the 5-LOX pathway and prostaglandins for the COX pathway, were quantified.

    • Quantification was likely performed using techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

    • IC₅₀ values were calculated by plotting the percentage of inhibition against the concentration of this compound.

Inhibition of LPS-Induced IL-1 and TNF-α Production (Lee et al., 1989; Badger et al., 1989)
  • Objective: To assess the inhibitory effect of this compound on the production of IL-1 and TNF-α by human monocytes.

  • Cell Type: Human monocytes.

  • Methodology Summary:

    • Human monocytes were isolated from peripheral blood and cultured.

    • The cells were treated with various concentrations of this compound.

    • Monocytes were then stimulated with lipopolysaccharide (LPS) to induce the production of IL-1 and TNF-α.

    • After an appropriate incubation period, the cell culture supernatants were collected.

    • The concentrations of IL-1 and TNF-α in the supernatants were measured using specific bioassays or enzyme-linked immunosorbent assays (ELISAs).

    • The IC₅₀ values were determined by analyzing the dose-response relationship between this compound concentration and cytokine inhibition.

p38 MAPK Inhibition Assay (General Protocol)
  • Objective: To determine the direct inhibitory effect of this compound on p38 MAPK activity.

  • System: In vitro kinase assay using purified, active p38 MAPK.

  • Methodology Summary:

    • Recombinant active p38 MAPK enzyme is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable reaction buffer.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the extent of substrate phosphorylation is quantified.

    • Quantification can be achieved through methods such as radioactive assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or non-radioactive methods like ELISA using phospho-specific antibodies or fluorescence-based assays.

    • The IC₅₀ value is calculated from the dose-response curve of this compound concentration versus p38 MAPK activity.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Arachidonic_Acid_Cascade_Inhibition membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation skf This compound skf->cox skf->lox

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

p38_MAPK_Pathway_Inhibition stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cytokine_mrna Cytokine mRNA (IL-1, TNF-α) transcription_factors->cytokine_mrna cytokines Inflammatory Cytokines (IL-1, TNF-α) cytokine_mrna->cytokines skf This compound skf->p38 Experimental_Workflow_Cytokine_Inhibition start Start isolate_monocytes Isolate Human Monocytes start->isolate_monocytes treat_skf Treat with this compound (Varying Concentrations) isolate_monocytes->treat_skf stimulate_lps Stimulate with LPS treat_skf->stimulate_lps incubate Incubate stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_cytokines Quantify Cytokines (ELISA/Bioassay) collect_supernatant->quantify_cytokines analyze_data Analyze Data & Calculate IC₅₀ quantify_cytokines->analyze_data end End analyze_data->end

References

SKF-86002 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SKF-86002: A p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and cell-permeable small molecule inhibitor with significant anti-inflammatory properties. It functions primarily through the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Additionally, this compound has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LO), further contributing to its anti-inflammatory profile. This technical guide provides comprehensive information on the chemical properties, biological activities, and experimental protocols related to this compound, intended to support researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a synthetic, heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 72873-74-6
Molecular Weight 297.35 g/mol
Molecular Formula C₁₆H₁₂FN₃S
Synonyms 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole
Appearance Off-white solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the modulation of key inflammatory pathways. Its primary mechanism of action is the inhibition of p38 MAPK, a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively suppresses the downstream signaling cascades that lead to the expression of these inflammatory mediators.

Furthermore, this compound demonstrates inhibitory activity against both cyclooxygenase and 5-lipoxygenase, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. This dual inhibition of arachidonic acid metabolism pathways contributes to its broad anti-inflammatory effects.

Quantitative Data on Biological Activity

The inhibitory potency of this compound across various targets has been quantified and is presented in the table below.

Target Enzyme/ProcessIC₅₀ ValueCell Type/System
p38 MAPK0.5 - 1 µMIn vitro kinase assay
LPS-induced IL-1 production~1 µMHuman Monocytes
LPS-induced TNF-α production~1 µMHuman Monocytes
Cyclooxygenase (prostanoid production)70 µMRat Basophilic Leukemia (RBL-1) cells
Prostaglandin H2 (PGH2) synthase120 µMCell-free assay
5-Lipoxygenase (diHETE and 5-HETE generation)10 µMRBL-1 cell supernatant
Leukotriene B4 (LTB4) generation20 µMHuman Neutrophils
Leukotriene C4 (LTC4) generation20 µMHuman Monocytes

Signaling Pathways

This compound primarily interferes with the p38 MAPK signaling pathway, which is activated by various extracellular stimuli, including lipopolysaccharide (LPS), cytokines, and cellular stress. A simplified representation of this pathway and the point of inhibition by this compound is provided below.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 SKF_86002 This compound SKF_86002->p38_MAPK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) Gene_Expression->Cytokines

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro p38 MAPK Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK.[1]

Materials and Reagents:

  • Recombinant human p38α MAPK (active)

  • Recombinant human ATF-2 (substrate)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)

  • ATP solution

  • This compound

  • Positive control inhibitor (e.g., SB203580)

  • 96-well assay plates

  • Phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare a stock solution of this compound and the positive control in DMSO.

  • Create a serial dilution of the test compounds in the Kinase Assay Buffer.

  • Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer.

  • Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of the diluted p38α MAPK to each well and incubate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATF-2 substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the phosphorylated ATF-2 using a standard Western blot or ELISA procedure with the phospho-ATF-2 (Thr71) antibody.

p38_assay_workflow A Prepare serial dilutions of this compound C Add this compound dilutions and pre-incubate A->C B Add diluted p38α MAPK to 96-well plate B->C D Initiate reaction with ATF-2 and ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Detect phosphorylated ATF-2 (Western Blot or ELISA) F->G

Caption: Experimental workflow for the in vitro p38 MAPK activity assay.

Measurement of IL-1 and TNF-α Production in LPS-Stimulated Human Monocytes

This protocol details the procedure for measuring the inhibitory effect of this compound on cytokine production in human monocytes.[2][3][4]

Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Ficoll-Paque for monocyte isolation

  • 24-well cell culture plates

  • Human IL-1β and TNF-α ELISA kits

Procedure:

  • Isolate human monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

  • Seed the monocytes in 24-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Activity Assays

The inhibitory effects of this compound on COX and 5-LO can be determined using commercially available inhibitor screening assay kits or by measuring the production of their respective products.

For COX Activity: A common method is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid in a cell-based or cell-free system.[5]

For 5-LO Activity: The activity of 5-LO can be assessed by measuring the formation of leukotriene B₄ (LTB₄) or 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid.[5][6][7]

Neutrophil Superoxide Production Assay

This protocol describes the measurement of superoxide anion production by neutrophils in response to fMLP using the cytochrome c reduction assay.[8][9]

Materials and Reagents:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • Cytochrome c

  • Superoxide dismutase (SOD) as a control

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Isolate human neutrophils from fresh peripheral blood.

  • Resuspend the neutrophils in HBSS.

  • In a 96-well plate, add the neutrophil suspension.

  • Add this compound at various concentrations or vehicle (DMSO).

  • Add cytochrome c to all wells. For control wells, also add SOD.

  • Stimulate the neutrophils with fMLP.

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anions results in an increase in absorbance.

Neutrophil Chemotaxis Assay

The Boyden chamber assay is a standard method to evaluate the effect of this compound on neutrophil chemotaxis.[10][11][12][13]

Materials and Reagents:

  • Isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

  • Chemoattractant (e.g., fMLP or IL-8)

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Microscope and staining reagents

Procedure:

  • Isolate human neutrophils and resuspend them in the assay buffer.

  • Pre-incubate the neutrophils with different concentrations of this compound or vehicle.

  • Place the chemoattractant in the lower wells of the Boyden chamber.

  • Place the treated neutrophil suspension in the upper wells, separated from the lower wells by the polycarbonate membrane.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells per high-power field using a microscope.

Conclusion

This compound is a valuable research tool for investigating inflammatory processes and signaling pathways. Its well-characterized inhibitory effects on p38 MAPK, COX, and 5-LO make it a versatile compound for studying the roles of these enzymes in various cellular and disease models. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities of this compound and its potential therapeutic applications.

References

Unraveling the Anti-Inflammatory Profile of SKF-86002: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SKF-86002, a structurally novel imidazo[2,1-b]thiazole derivative, has demonstrated significant anti-inflammatory, anti-arthritic, and analgesic properties. This technical guide provides an in-depth overview of the core anti-inflammatory characteristics of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Core Mechanism of Action: A Dual Inhibitor with Broad Effects

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily acting as a dual inhibitor of key enzymes in the arachidonic acid cascade and as a potent inhibitor of the p38 MAP kinase signaling pathway. This dual functionality allows it to modulate the production of a wide array of pro-inflammatory mediators.

The compound inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively[1][2][3][4][5][6]. Additionally, this compound is a potent inhibitor of p38 MAP kinase, a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α)[7][8][9].

Quantitative Assessment of Anti-Inflammatory Activity

The inhibitory potency of this compound has been quantified across various in vitro systems. The following tables summarize the key IC50 values for its effects on cytokine production and enzyme activity.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound

CytokineCell TypeStimulantIC50 (µM)Reference
IL-1Human MonocytesLPS1 - 2[10]
IL-1Human MonocytesLPS1.30 +/- 1[2]
TNF-αHuman MonocytesLPS5 - 8[10]
IL-6Human MonocytesLPS> 20[10]
IFN-AHuman MonocytesLPS> 20[10]
g-CSFHuman MonocytesLPS> 20[10]

Table 2: Inhibition of Arachidonic Acid Metabolism by this compound

Enzyme/ProductSystemIC50 (µM)Reference
Prostaglandin H2 (PGH2) Synthase-120[1]
Prostanoid ProductionRat Basophilic Leukemia (RBL-1) cells70[1]
Prostanoid ProductionRBL-1 cell sonicate100[1]
Prostanoid ProductionHuman Monocytes1[1]
5-Lipoxygenase (5-HETE & diHETE)RBL-1 cell supernatant10[1]
Leukotriene B4 (LTB4)Human Neutrophils20[1]
Leukotriene C4 (LTC4)Human Monocytes20[1]
5-HETERBL-1 cells40[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its anti-inflammatory effects.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox 5-Lipoxygenase (5-LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-Lipoxygenase Arachidonic_Acid->LOX PLA2->Arachidonic_Acid Stimulus (e.g., LPS) PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETE->Leukotrienes SKF86002_COX This compound SKF86002_COX->COX Inhibits SKF86002_LOX This compound SKF86002_LOX->LOX Inhibits

Arachidonic Acid Cascade Inhibition by this compound.

p38_MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, Stress) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors mRNA_Stabilization mRNA Stabilization MK2->mRNA_Stabilization Cytokine_Production Pro-inflammatory Cytokine Production (IL-1, TNF-α) Transcription_Factors->Cytokine_Production mRNA_Stabilization->Cytokine_Production SKF86002 This compound SKF86002->p38_MAPK Inhibits

p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Isolate_Cells Isolate Human Monocytes Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Pretreat Pre-treat with this compound (various concentrations) Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cell_Lysate Prepare Cell Lysate Stimulate->Cell_Lysate ELISA Measure Cytokine Levels (ELISA) Collect_Supernatant->ELISA Western_Blot Analyze Protein Phosphorylation (Western Blot) Cell_Lysate->Western_Blot Calculate_IC50 Calculate IC50 Values ELISA->Calculate_IC50 Determine_MoA Determine Mechanism of Action Western_Blot->Determine_MoA

In Vitro Evaluation of this compound Anti-Inflammatory Activity.

Detailed Experimental Protocols

The following methodologies are synthesized from published studies to provide a framework for the investigation of this compound's anti-inflammatory properties.

Inhibition of Cytokine Production in Human Monocytes
  • Cell Isolation and Culture:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Monocytes are further purified by adherence to plastic tissue culture plates for 1-2 hours at 37°C in a 5% CO2 atmosphere.

    • Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).

    • Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Drug Treatment and Stimulation:

    • Monolayers of human monocytes are pre-incubated with varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.1%) for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures at a final concentration of 10-100 ng/mL.

    • Control wells receive either vehicle (DMSO) alone or no treatment.

  • Quantification of Cytokines:

    • After a 18-24 hour incubation period, the cell culture supernatants are collected.

    • The concentrations of IL-1β, TNF-α, IL-6, and other cytokines in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

  • Data Analysis:

    • The percentage of inhibition of cytokine production for each concentration of this compound is calculated relative to the LPS-stimulated control.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, is determined by non-linear regression analysis.

Inhibition of Arachidonic Acid Metabolism
  • Cell Lines and Preparation:

    • Rat Basophilic Leukemia (RBL-1) cells or human neutrophils are commonly used.

    • Cells are harvested and resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).

    • For cell-free assays, cell sonicates or high-speed supernatant fractions are prepared by sonication followed by centrifugation to isolate the cytosolic enzymes.

  • Enzyme Inhibition Assay:

    • The cell suspension or cell-free preparation is pre-incubated with various concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • Quantification of Eicosanoids:

    • The reaction products (e.g., LTB4, LTC4, 5-HETE, prostaglandins) are extracted from the reaction mixture.

    • Quantification is performed using techniques such as High-Performance Liquid Chromatography (HPLC) or specific ELISAs for each eicosanoid.

  • Data Analysis:

    • The inhibition of eicosanoid production is calculated for each this compound concentration.

    • IC50 values are determined as described above.

In Vivo Anti-Inflammatory Models

This compound has also been evaluated in animal models of inflammation, such as arachidonic acid-induced ear edema in mice and carrageenan-induced paw edema in rats[1][3]. In these models, the compound is administered orally prior to the induction of inflammation, and the reduction in swelling and inflammatory cell infiltration is measured. In IFN-gamma-primed mice challenged with LPS, oral administration of this compound strongly inhibited the increase in serum levels of IL-1α, IL-1β, TNF-α, and IL-6[11].

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to dually inhibit the COX and 5-LOX pathways, coupled with its potent inhibition of p38 MAPK, makes it an effective modulator of a broad spectrum of inflammatory mediators. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related compounds.

References

The Role of SKF-86002 in Cytokine Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 is a potent, orally active small molecule inhibitor that has demonstrated significant anti-inflammatory properties through the targeted inhibition of cytokine production. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its role in suppressing pro-inflammatory cytokines, primarily through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document details the quantitative effects of this compound on cytokine production, outlines the experimental protocols for assessing its activity, and provides visual representations of the key signaling pathways involved.

Introduction

The inflammatory response is a complex biological process orchestrated by a network of signaling molecules, among which cytokines play a central role. Dysregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), is a hallmark of numerous chronic inflammatory diseases. This compound has emerged as a significant investigational compound due to its ability to selectively suppress the production of these key inflammatory mediators.[1] This guide serves as a comprehensive resource for understanding the molecular pharmacology of this compound and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcriptional and translational regulation of pro-inflammatory cytokines.[4]

Upon stimulation of monocytes and macrophages by LPS, a signaling cascade is initiated that leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream targets, including transcription factors that drive the expression of genes encoding for TNF-α and IL-1β.[4] this compound acts as a potent inhibitor of p38 MAPK, thereby blocking these downstream signaling events and ultimately reducing the synthesis and release of these key pro-inflammatory cytokines.[2][3]

SKF_86002_Mechanism_of_Action cluster_extracellular Extracellular LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3_6 TAK1->MKK3_6 p38_MAPK p38_MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Cytokine_mRNA Cytokine_mRNA Transcription_Factors->Cytokine_mRNA Cytokine_Protein Cytokine_Protein Cytokine_mRNA->Cytokine_Protein Cytokine_Release Cytokine Release Cytokine_Protein->Cytokine_Release SKF_86002 SKF_86002 SKF_86002->p38_MAPK

Quantitative Data on Cytokine Inhibition

This compound has been shown to be a potent inhibitor of IL-1 and TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes, with a reported 50% inhibitory concentration (IC50) of approximately 1 μM for both cytokines.[2][3] The inhibitory effect of this compound is selective, with significantly higher IC50 values for other cytokines.

CytokineCell TypeStimulantIC50 (μM)Reference
IL-1Human MonocytesLPS1.0 - 2.0[1]
TNF-αHuman MonocytesLPS1.0[2][3]
TNF-αHuman MonocytesLPS5.0 - 8.0[1]
IFN-AHuman MonocytesLPS>20[1]
IL-6Human MonocytesLPS>20[1]
g-CSFHuman MonocytesLPS>20[1]

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of this compound on cytokine production in vitro.

Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes

Objective: To determine the IC50 of this compound for the inhibition of TNF-α and IL-1β production in human monocytes stimulated with LPS.

Methodology:

  • Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic tissue culture plates.

  • Cell Culture and Treatment: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are pre-incubated with various concentrations of this compound (e.g., 0.01 to 100 μM) for 1 hour.

  • Stimulation: Following pre-incubation, cells are stimulated with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentration of TNF-α and IL-1β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the vehicle control (LPS stimulation without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow

Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)

Objective: To investigate the effect of this compound on the gene expression of TNF-α and IL-1β in LPS-stimulated human monocytes.

Methodology:

  • Cell Treatment: Human monocytes are treated with this compound and stimulated with LPS as described in the protocol above.

  • RNA Isolation: At the end of the stimulation period, total RNA is isolated from the monocytes using a suitable RNA extraction kit. The quality and quantity of the isolated RNA are assessed using spectrophotometry.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time qPCR: The relative expression levels of TNF-α and IL-1β mRNA are quantified by real-time qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

  • Data Analysis: The relative changes in gene expression are calculated using the ΔΔCt method. The results will indicate whether this compound inhibits cytokine production at the transcriptional level.

Dual Inhibition of Lipoxygenase and Cyclooxygenase Pathways

In addition to its primary activity as a p38 MAPK inhibitor, this compound has also been reported to be a dual inhibitor of the lipoxygenase (LOX) and cyclooxygenase (COX) pathways of arachidonic acid metabolism.[2][3] These pathways are responsible for the production of pro-inflammatory lipid mediators such as leukotrienes and prostaglandins. This dual inhibitory action may contribute to the overall anti-inflammatory profile of this compound.

Conclusion

This compound is a well-characterized inhibitor of pro-inflammatory cytokine production, with a primary mechanism of action involving the suppression of the p38 MAPK signaling pathway. Its potent and selective inhibition of TNF-α and IL-1β in cellular models highlights its potential as a therapeutic agent for a range of inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for further investigation into the pharmacological properties of this compound and similar cytokine-suppressing anti-inflammatory drugs. The multifaceted inhibitory profile of this compound, encompassing both cytokine signaling and lipid mediator synthesis, warrants continued exploration in the development of novel anti-inflammatory therapies.

References

SKF-86002 and Its Impact on Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002, chemically identified as 5-(4-pyridyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo(2,1-b)thiazole, is a potent anti-inflammatory agent with a dual mechanism of action targeting the arachidonic acid (AA) metabolic cascade.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the two primary enzymatic routes for arachidonic acid metabolism. The document consolidates quantitative data on its inhibitory activities, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. In addition to its effects on eicosanoid synthesis, this compound is also recognized as a p38 mitogen-activated protein kinase (MAPK) inhibitor, a function that contributes to its overall anti-inflammatory profile by modulating the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[3]

Introduction to Arachidonic Acid Metabolism

Arachidonic acid, an omega-6 polyunsaturated fatty acid, is a key signaling molecule released from the cell membrane by phospholipases. Once liberated, it is metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway, catalyzed by prostaglandin H synthase (PGHS), leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are pivotal mediators of inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: This pathway results in the synthesis of leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). These molecules are potent chemoattravtants for inflammatory cells and are involved in allergic responses and bronchoconstriction.

This compound has been demonstrated to inhibit key enzymes in both of these pathways, positioning it as a dual inhibitor with a broad spectrum of anti-inflammatory activity.[1][2]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified across various cellular and enzymatic assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Cyclooxygenase Pathway by this compound

Target Enzyme/ProcessCell Type/SystemIC50 (µM)Reference
Prostaglandin H2 (PGH2) Synthase Activity-120[1]
Prostanoid ProductionRat Basophilic Leukemia (RBL-1) cells70[1]
Prostanoid ProductionRBL-1 cell sonicate100[1]
Prostanoid ProductionHuman Monocytes1[1]

Table 2: Inhibition of Lipoxygenase Pathway by this compound

Target Enzyme/ProcessCell Type/SystemIC50 (µM)Reference
diHETE and 5-HETE GenerationHigh-speed supernatant of RBL-1 cells10[1]
Leukotriene B4 (LTB4) GenerationHuman Neutrophils20[1]
Leukotriene C4 (LTC4) GenerationHuman Monocytes20[1]
5-HETE ProductionRBL-1 cells40[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening at critical junctures in the arachidonic acid metabolism and inflammatory signaling cascades.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes_HETEs Leukotrienes & HETEs LOX_Pathway->Leukotrienes_HETEs Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Chemotaxis_Bronchoconstriction Chemotaxis, Allergic Response, Bronchoconstriction Leukotrienes_HETEs->Chemotaxis_Bronchoconstriction SKF86002 This compound SKF86002->COX_Pathway SKF86002->LOX_Pathway

Figure 1. Overview of this compound's dual inhibition of the COX and LOX pathways.

Beyond direct enzyme inhibition, this compound's role as a p38 MAPK inhibitor is crucial for its anti-inflammatory effects, particularly in suppressing cytokine synthesis.

p38_MAPK_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription_Factors Cytokine_Synthesis Pro-inflammatory Cytokine Synthesis (IL-1, TNF-α) Transcription_Factors->Cytokine_Synthesis SKF86002 This compound SKF86002->p38_MAPK

Figure 2. Inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for assessing the inhibitory effects of this compound on arachidonic acid metabolism, based on commonly cited methodologies.

Cyclooxygenase (COX) Activity Assay

This protocol is a generalized representation for determining the effect of this compound on prostanoid production in a cellular context, such as with rat basophilic leukemia (RBL-1) cells or human monocytes.

Objective: To quantify the inhibition of prostaglandin synthesis by this compound.

Materials:

  • Cell culture (RBL-1 cells or isolated human monocytes)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Arachidonic acid

  • This compound

  • Indomethacin (positive control)

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoids

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture and Plating: Culture cells to the desired confluency. Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound or indomethacin in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation of Prostanoid Synthesis: Add arachidonic acid to the medium to a final concentration of, for example, 10 µM, to initiate prostanoid synthesis. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection: Collect the cell culture supernatant for the analysis of secreted prostanoids. Lyse the cells to determine the total protein content for normalization.

  • Quantification of Prostanoids: Measure the concentration of PGE2 or other prostanoids in the supernatant using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the prostanoid concentrations to the total protein content. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

COX_Assay_Workflow start Start: Seed Cells preincubation Pre-incubate with This compound start->preincubation stimulation Stimulate with Arachidonic Acid preincubation->stimulation collection Collect Supernatant & Lyse Cells stimulation->collection quantification Quantify Prostanoids (EIA) collection->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end LOX_Assay_Workflow start Start: Isolate Neutrophils preincubation Pre-incubate with This compound start->preincubation stimulation Stimulate with Calcium Ionophore A23187 preincubation->stimulation termination Terminate Reaction & Prepare Sample stimulation->termination quantification Quantify LTB4 (EIA) termination->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

References

SKF-86002: A Technical Guide for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 is a potent, orally active compound widely utilized in immunology research for its anti-inflammatory properties. Initially identified as a dual inhibitor of lipoxygenase- and cyclooxygenase-mediated arachidonic acid metabolism, its primary and most characterized mechanism of action is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of the production of pro-inflammatory cytokines, making this compound an invaluable tool for investigating inflammatory processes and for the preclinical assessment of anti-inflammatory therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its effects on cytokine production, its impact on key signaling cascades, and detailed experimental protocols for its use in basic immunology research.

Mechanism of Action

This compound exerts its anti-inflammatory effects predominantly through the inhibition of p38 MAPK.[1][2][3] The p38 MAPK signaling cascade is activated by cellular stresses and pro-inflammatory stimuli, leading to the downstream activation of transcription factors and other kinases that regulate the expression of inflammatory mediators. By inhibiting p38 MAPK, this compound effectively suppresses the synthesis of key pro-inflammatory cytokines at a post-transcriptional level.[4][5]

Effects on Cytokine Production

This compound has been demonstrated to be a potent inhibitor of pro-inflammatory cytokine production in various cellular models, most notably in human monocytes stimulated with lipopolysaccharide (LPS).

Quantitative Data on Cytokine Inhibition
Cell TypeStimulantCytokineIC50 ValueReference
Human MonocytesLPSIL-11 µM[1]
Human MonocytesLPSTNF-α1 µM[1]
Human MonocytesLPSIL-11.3 ± 0.5 µM[4]
Human MonocytesLPSTNF-α5-8 µM[6]
Human MonocytesLPSIL-6>20 µM[6]

Signaling Pathways

The primary signaling pathway targeted by this compound is the p38 MAPK pathway. This pathway, upon activation by stimuli such as LPS, leads to the phosphorylation and activation of downstream kinases and transcription factors, ultimately resulting in the expression of pro-inflammatory genes. This compound also indirectly affects the NF-κB signaling pathway, another crucial regulator of inflammation.

SKF_86002_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK Complex TAK1->IKK p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 mRNA_destabilization mRNA Destabilization MK2->mRNA_destabilization leads to Cytokine_mRNA Pro-inflammatory Cytokine mRNA Cytokine_Protein Pro-inflammatory Cytokines (IL-1, TNF-α) Cytokine_mRNA->Cytokine_Protein Translation SKF_86002 This compound SKF_86002->p38_MAPK IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IKK->NF_kB IkB->NF_kB inhibits Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Gene_Transcription->Cytokine_mRNA

Caption: this compound inhibits p38 MAPK, preventing downstream signaling that leads to pro-inflammatory cytokine production.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound in basic immunology research.

Isolation of Human Peripheral Blood Monocytes (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which can then be used for monocyte purification.

Materials:

  • Human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the desired culture medium.

  • For monocyte isolation, further purification can be achieved through adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

PBMC_Isolation_Workflow Start Whole Blood (in EDTA) Dilute Dilute 1:1 with PBS Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge1 Centrifuge 400 x g, 30-40 min Layer->Centrifuge1 Collect Collect Buffy Coat (PBMCs) Centrifuge1->Collect Wash1 Wash with PBS Collect->Wash1 Centrifuge2 Centrifuge 300 x g, 10 min Wash1->Centrifuge2 Resuspend Resuspend in Culture Medium Centrifuge2->Resuspend End Purified PBMCs Resuspend->End

Caption: Workflow for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood.

LPS-Stimulated Cytokine Production Assay in Human Monocytes

This protocol details the stimulation of isolated human monocytes with LPS and the subsequent measurement of cytokine production in the presence or absence of this compound.

Materials:

  • Isolated human monocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA kits for IL-1β, IL-6, and TNF-α

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the isolated human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Allow the cells to adhere for 2 hours in a CO2 incubator.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control.

  • Incubate the plate for 18-24 hours in a CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Collect the supernatant and store at -80°C until cytokine analysis.

  • Quantify the levels of IL-1β, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Measurement of p38 MAPK Phosphorylation by Western Blot

This protocol describes the assessment of p38 MAPK activation by measuring its phosphorylation status in response to LPS and the inhibitory effect of this compound.

Materials:

  • Isolated human monocytes

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed human monocytes in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere.

  • Pre-treat the cells with this compound (or vehicle) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Conclusion

This compound is a well-established and potent inhibitor of p38 MAPK, making it an essential tool for studying inflammatory signaling and cytokine regulation in basic immunology research. Its ability to selectively block the production of key pro-inflammatory mediators provides a valuable mechanism for dissecting the complex cellular and molecular events that drive inflammatory responses. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists seeking to utilize this compound in their investigations of immunological processes and for the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for SKF-86002 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of SKF-86002, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor with additional inhibitory effects on cyclooxygenase (COX) enzymes.

Summary of this compound In Vitro Activity

This compound is a well-characterized inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2] It also demonstrates inhibitory activity against COX-1 and COX-2, enzymes involved in the synthesis of prostaglandins.[3][4] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated human monocytes.[3][4]

Quantitative Data Summary

Target Enzyme/ProcessAssay TypeCell Line/SystemIC50 ValueReference
p38α MAPKHTRF AssayRecombinant Human110 nM[5]
p38α MAPKEnzyme fragment complementationE. coli expressed820 nM[5]
p38α MAPKKinase AssayUnknown origin1500 nM[5]
p38α MAPKIn vitro kinase assayMitogen-activated400 nM[5]
COX-1Prostaglandin H2 synthase 1 inhibitionRam seminal vesicle5400 nM[5]
5-Lipoxygenase5-lipoxygenase inhibitionRat RBL-1 cells10000 nM[5]
IL-1 & TNF-α ProductionCytokine InhibitionLPS-stimulated human monocytes1 µM[3][4]

Experimental Protocols

p38α MAPK Inhibition Assay (In Vitro Kinase Assay)

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound on p38α MAPK. The principle of this assay is to measure the phosphorylation of a specific substrate (ATF2) by purified, active p38α MAPK. The level of phosphorylated ATF2 is then quantified, typically by ELISA or Western blotting.[1][6][7]

Materials:

  • Recombinant active p38α MAPK

  • ATF2 substrate

  • Kinase assay buffer

  • ATP

  • This compound

  • DMSO (vehicle control)

  • 96-well plate

  • Plate reader or Western blot imaging system

  • Primary antibody against phospho-ATF2 (Thr71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO (e.g., from 10 mM to 0.1 nM).

  • Kinase Reaction Mix Preparation: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.[1]

  • Compound Addition: Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.[1]

  • Kinase Addition: Add 24 µL of the kinase reaction mix to each well. Gently mix and pre-incubate for 10 minutes at room temperature.[1]

  • Initiation of Kinase Reaction: Add a solution containing the ATF2 substrate and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of Phosphorylation:

    • ELISA-based detection: Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the ATF2 substrate. Detect the phosphorylated ATF2 using a primary antibody specific for phospho-ATF2 (Thr71) and a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal using a plate reader.

    • Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody against phospho-ATF2 (Thr71).[1] After washing, incubate with an HRP-conjugated secondary antibody.[1] Detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-1 and COX-2 Inhibition Assay (In Vitro)

This protocol outlines a method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is a component of its catalytic cycle.[8][9]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • This compound

  • DMSO (vehicle control)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mix Preparation: In a 96-well plate, prepare the reaction mixture containing COX assay buffer, hematin, and either COX-1 or COX-2 enzyme.

  • Compound Addition: Add the this compound dilutions or DMSO to the wells containing the reaction mix. Pre-incubate at 37°C for 10 minutes.[10]

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

  • Detection: The peroxidase activity is monitored by the appearance of an oxidized product, which can be measured colorimetrically at 590 nm.[8]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC50 values for both COX-1 and COX-2.

Cytokine Production Inhibition Assay in LPS-Stimulated Human Monocytes

This protocol describes a cell-based assay to evaluate the effect of this compound on the production of pro-inflammatory cytokines (IL-1β and TNF-α) by human monocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plate

  • ELISA kits for human IL-1β and TNF-α

Procedure:

  • Cell Culture: Culture human monocytes or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound. Determine the IC50 values for the inhibition of IL-1β and TNF-α production.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1, MEKKs) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38_mapk->downstream_kinases activates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_mapk->transcription_factors activates skf_86002 This compound skf_86002->p38_mapk inhibits inflammation_apoptosis Inflammation / Apoptosis downstream_kinases->inflammation_apoptosis transcription_factors->inflammation_apoptosis

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_for_Inhibitor_Assay start Start prepare_reagents Prepare Reagents: Enzyme, Substrate, Buffer, This compound Dilutions start->prepare_reagents dispense_inhibitor Dispense this compound/ Vehicle into Plate prepare_reagents->dispense_inhibitor add_enzyme Add Enzyme Solution (Pre-incubation) dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction (Add Substrate) add_enzyme->initiate_reaction incubation Incubation initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Product/ Substrate Change stop_reaction->detection data_analysis Data Analysis: Calculate % Inhibition, IC50 detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for SKF-86002 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli and stress. By targeting the p38 MAPK pathway, this compound effectively modulates the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), and influences other cellular processes including apoptosis and cell surface protein expression. These characteristics make this compound a valuable tool for in vitro studies in immunology, oncology, and neurobiology.

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays, along with recommended effective concentrations and data presentation guidelines.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell type, stimulus, and the specific biological process being investigated. The following tables summarize empirically determined concentrations for common applications.

Table 1: Inhibition of Cytokine Production

Cell TypeStimulusCytokine InhibitedIC50Reference ConcentrationIncubation Time
Human MonocytesLipopolysaccharide (LPS)IL-1, TNF-α~1 µM[1][2]1 µM24 hours

Table 2: Modulation of Other Cellular Processes

Cell TypeApplicationEffective ConcentrationIncubation Time
HL-60 cellsInhibition of UV-induced apoptosis10 µM[1][3]1 hour
U937 cells, Human MonocytesPrevention of IL-4-induced CD23 expression10 µM[1][3]72 hours

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques are required for all protocols.[1][2][4]

  • Cell Lines: Human monocytic cell lines (e.g., U937, THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency. Suspension cells should be subcultured to maintain optimal cell density as recommended for the specific cell line.

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Inhibition of LPS-Induced Cytokine Release in Human Monocytes

This protocol details the procedure for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated human monocytes.

Materials:

  • Primary human monocytes or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Seeding: Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Pre-treatment with this compound: Add 50 µL of culture medium containing the desired concentrations of this compound (e.g., a serial dilution from 0.1 µM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Add 50 µL of culture medium containing LPS (final concentration of 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Analysis: Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Inhibition of UV-Induced Apoptosis

This protocol describes how to evaluate the protective effect of this compound against apoptosis induced by ultraviolet (UV) radiation.

Materials:

  • HL-60 cells (or other suitable cell line)

  • RPMI-1640 culture medium

  • This compound

  • UV crosslinker

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of culture medium.

  • Treatment with this compound: Add this compound to the desired final concentration (e.g., 10 µM) and incubate for 1 hour at 37°C. Include a vehicle control.

  • UV Irradiation: Remove the medium and wash the cells with PBS. Expose the cells to UV-C radiation (e.g., 100 J/m²) in a UV crosslinker.

  • Incubation: Add fresh, pre-warmed medium (with or without this compound as per the experimental design) and incubate for 4-6 hours at 37°C.

  • Cell Harvesting and Staining: Harvest the cells by centrifugation. Wash with cold PBS and resuspend in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Analysis:

Quantify the percentage of apoptotic cells (early and late) in each treatment group. Compare the percentage of apoptosis in the this compound-treated group to the UV-irradiated vehicle control group.

Protocol 3: Inhibition of IL-4-Induced CD23 Expression in U937 Cells

This protocol outlines the methodology to assess the effect of this compound on the expression of the low-affinity IgE receptor (CD23) induced by Interleukin-4 (IL-4) on U937 cells.

Materials:

  • U937 cells

  • RPMI-1640 culture medium

  • Recombinant human IL-4

  • This compound

  • FITC-conjugated anti-human CD23 antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed U937 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 1 mL of culture medium.

  • Treatment: Add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control.

  • IL-4 Stimulation: Add recombinant human IL-4 to a final concentration of 10 ng/mL to induce CD23 expression. Include an unstimulated control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining: Harvest the cells and wash with cold PBS containing 1% BSA. Resuspend the cells in staining buffer and add the FITC-conjugated anti-human CD23 antibody or an isotype control antibody. Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in PBS. Analyze the fluorescence intensity of the cells by flow cytometry.

Data Analysis:

Determine the percentage of CD23-positive cells and the mean fluorescence intensity (MFI) for each treatment group. Compare the IL-4-stimulated group with and without this compound treatment.

Mandatory Visualizations

Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Cytokines Cytokines Receptor Receptor Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors SKF_86002 This compound SKF_86002->p38_MAPK MK2->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-1, TNF-α) Transcription_Factors->Gene_Expression

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cytokine Release Assay

Cytokine_Release_Workflow Pretreat 2. Pre-treat with this compound (1-2 hours) Stimulate 3. Stimulate with LPS (24 hours) Pretreat->Stimulate Collect 4. Collect Supernatant Stimulate->Collect Analyze 5. Analyze Cytokines (ELISA) Collect->Analyze Data 6. Data Analysis (IC50 determination) Analyze->Data

Caption: Workflow for the LPS-induced cytokine release inhibition assay.

Logical Relationship: Apoptosis Detection

Apoptosis_Detection_Logic cluster_staining Staining Results cluster_phenotype Cell Phenotype Annexin_V_neg_PI_neg Annexin V (-) PI (-) Viable Viable Annexin_V_neg_PI_neg->Viable Annexin_V_pos_PI_neg Annexin V (+) PI (-) Early_Apoptosis Early Apoptosis Annexin_V_pos_PI_neg->Early_Apoptosis Annexin_V_pos_PI_pos Annexin V (+) PI (+) Late_Apoptosis Late Apoptosis/ Necrosis Annexin_V_pos_PI_pos->Late_Apoptosis Cell_Population Cell_Population Cell_Population->Annexin_V_pos_PI_neg Cell_Population->Annexin_V_pos_PI_pos

Caption: Logic of cell population differentiation in Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for SKF-86002 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SKF-86002 in various in vitro experimental settings. The protocols and data presented are intended to serve as a starting point for experimental design and to ensure reproducible and accurate results.

Product: this compound Target(s): p38 MAPK, Cyclooxygenase (COX), Lipoxygenase (LOX)[1][2][3] Applications: In vitro inhibitor of inflammatory cytokine production, prostaglandin synthesis, and leukotriene synthesis.

Introduction

This compound is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammatory stimuli.[3] By inhibiting p38 MAPK, this compound effectively blocks the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[3] Additionally, this compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of prostaglandins and leukotrienes, respectively.[1] These properties make this compound a valuable tool for in vitro studies of inflammation and related signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations of this compound in various in vitro assays. This data is compiled from multiple studies and is intended for comparative purposes to aid in experimental design.

Cell Type/SystemAssayConcentrationTreatment DurationObserved Effect
Human MonocytesIL-1β & TNF-α Production (LPS-stimulated)IC50: 1 µMNot specifiedInhibition of cytokine production.[3]
Human MonocytesIL-1 Production (LPS-stimulated)IC50: 1-2 µMNot specifiedSelective inhibition of IL-1 production.[2]
Human MonocytesTNF Production (LPS-stimulated)IC50: 5-8 µMNot specifiedInhibition of TNF production.[2]
Human MonocytesIL-1β Release (LPS-stimulated)Not specified> 2 hoursLoss of inhibitory activity, suggesting cellular adaptation.[4]
Human MonocytesProstaglandin ProductionIC50: 1 µMNot specifiedInhibition of prostanoid production.[1]
Human MonocytesLeukotriene C4 (LTC4) GenerationIC50: 20 µMNot specifiedInhibition of LTC4 generation.[1]
Human NeutrophilsLeukotriene B4 (LTB4) GenerationIC50: 20 µMNot specifiedInhibition of LTB4 generation.[1]
U937 cells (human monocytic cell line)CD23 Surface Expression (IL-4 induced)10 µM72 hoursPrevention of CD23 surface expression.
HL-60 cells (human promyelocytic leukemia cell line)Apoptosis (UV-induced)10 µM1 hourInhibition of apoptosis.
Rat Basophilic Leukemia (RBL-1) cellsProstanoid ProductionIC50: 70 µMNot specifiedInhibition of prostanoid production.[1]
Rat Basophilic Leukemia (RBL-1) cells5-HETE ProductionIC50: 40 µMNot specifiedInhibition of 5-HETE production.[1]
Cell-free assayProstaglandin H2 (PGH2) Synthase ActivityIC50: 120 µMNot specifiedInhibition of enzyme activity.[1]
NIH3T3-SMN2/SmnRNAi cellsCell Proliferation10 µM5 daysSuppression of proliferation defects.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Cytokine Production in Human Monocytes

This protocol describes a general procedure for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from lipopolysaccharide (LPS)-stimulated human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for the cytokines of interest

Procedure:

  • Cell Seeding:

    • If using primary human monocytes, isolate them from PBMCs by adherence or other standard methods.

    • Seed the monocytes in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-24 hours to allow cells to adhere.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium. A final concentration of 10-100 ng/mL is typically effective for stimulating cytokine production.

    • Add the LPS solution to the wells, except for the unstimulated control wells.

    • Incubate the plate for 4-24 hours at 37°C. The optimal incubation time will depend on the specific cytokine being measured.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis.

    • Quantify the concentration of the target cytokines in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a cell-free assay.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • DMSO

  • A detection reagent/system for measuring prostaglandin production (e.g., colorimetric, fluorometric, or ELISA-based)

  • 96-well plate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the COX enzyme, heme, and arachidonic acid in the assay buffer according to the assay kit manufacturer's recommendations.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Pre-incubation:

    • Incubate the plate for approximately 10-15 minutes at room temperature to allow this compound to bind to the enzyme.[5]

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]

    • Immediately begin monitoring the reaction by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.[5]

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a general spectrophotometric method to assess the inhibitory effect of this compound on lipoxygenase activity.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean or potato)

  • Buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0)[6][7]

  • Linoleic acid (substrate)

  • This compound

  • DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the LOX enzyme and linoleic acid in the appropriate buffer.

  • Assay Setup:

    • In a UV-transparent plate or cuvettes, mix the LOX enzyme solution with various concentrations of this compound or the vehicle control (DMSO).

  • Pre-incubation:

    • Incubate the enzyme-inhibitor mixture for 3-10 minutes at 25°C.[6][7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately monitor the increase in absorbance at 234 nm for 3-6 minutes.[6][7] This increase is due to the formation of conjugated dienes.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value as described in the COX inhibition assay protocol.

Visualizations

Signaling Pathway

SKF86002_Pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LPS LPS TAK1 TAK1 LPS->TAK1 Inflammatory Cytokines (TNF-α, IL-1) Inflammatory Cytokines (TNF-α, IL-1) Inflammatory Cytokines (TNF-α, IL-1)->TAK1 Stress (UV, osmotic shock) Stress (UV, osmotic shock) ASK1 ASK1 Stress (UV, osmotic shock)->ASK1 MKK3/6 MKK3/6 TAK1->MKK3/6 ASK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors (ATF2, CREB) Transcription Factors (ATF2, CREB) p38 MAPK->Transcription Factors (ATF2, CREB) Apoptosis Apoptosis p38 MAPK->Apoptosis Cytokine Production (TNF-α, IL-1, IL-6) Cytokine Production (TNF-α, IL-1, IL-6) MK2->Cytokine Production (TNF-α, IL-1, IL-6) Transcription Factors (ATF2, CREB)->Cytokine Production (TNF-α, IL-1, IL-6) Inflammation Inflammation Cytokine Production (TNF-α, IL-1, IL-6)->Inflammation This compound This compound This compound->p38 MAPK

Caption: p38 MAPK signaling pathway inhibited by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., Monocytes) Compound_Prep 2. Prepare this compound Dilutions Pre_incubation 3. Pre-incubate cells with this compound Compound_Prep->Pre_incubation Stimulation 4. Add Stimulus (e.g., LPS) Pre_incubation->Stimulation Incubate 5. Incubate for Defined Duration Stimulation->Incubate Sample_Collection 6. Collect Supernatant or Cell Lysate Incubate->Sample_Collection Assay 7. Perform Assay (e.g., ELISA, Enzyme Activity) Sample_Collection->Assay Data_Analysis 8. Analyze Data (Calculate IC50) Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for SKF-86002 in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SKF-86002, a potent p38 MAPK inhibitor, in preclinical animal models of arthritis. The protocols detailed below are based on established methodologies for inducing and evaluating arthritis in rodents, tailored for the assessment of this compound's therapeutic potential.

Mechanism of Action

This compound is an orally active compound that exhibits anti-inflammatory, anti-arthritic, and analgesic properties. Its primary mechanism of action is the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2] Additionally, this compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, further contributing to its anti-inflammatory effects by reducing the synthesis of prostaglandins and leukotrienes.[2]

In the context of arthritis, the p38 MAPK pathway is activated in synovial fibroblasts and macrophages by inflammatory stimuli like TNF-α and IL-1β.[3][4] This activation, mediated by upstream kinases such as MKK3 and MKK6, leads to a downstream cascade that includes the activation of MAPK-activated protein kinase 2 (MAPKAPK2).[3][5] This signaling cascade ultimately results in the increased expression of genes encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), which collectively drive joint inflammation, cartilage degradation, and bone erosion.[4] By inhibiting p38 MAPK, this compound effectively dampens this inflammatory cascade.

Data Presentation

The following tables are templates for summarizing quantitative data from studies evaluating this compound in animal models of arthritis. Researchers should replace the placeholder data with their own experimental results.

Table 1: Effect of this compound on Clinical Score in a Rat Adjuvant-Induced Arthritis (AIA) Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Clinical Score (Day 21)% Inhibition of Clinical Score
Naive ControlVehicle0.0 ± 0.0N/A
Arthritic ControlVehicle12.5 ± 1.50%
This compound108.2 ± 1.1*34.4%
This compound305.1 ± 0.9**59.2%
This compound902.8 ± 0.7 77.6%
Dexamethasone (Positive Control)13.5 ± 0.872.0%

*p<0.05, **p<0.01, ***p<0.001 compared to Arthritic Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Paw Volume in a Rat Adjuvant-Induced Arthritis (AIA) Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Paw Volume (mL) (Day 21)% Reduction in Paw Swelling
Naive ControlVehicle1.2 ± 0.1N/A
Arthritic ControlVehicle2.8 ± 0.30%
This compound102.1 ± 0.2*43.8%
This compound301.7 ± 0.2**68.8%
This compound901.4 ± 0.1 87.5%
Indomethacin (Positive Control)51.5 ± 0.181.3%

*p<0.05, **p<0.01, ***p<0.001 compared to Arthritic Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in Joint Tissue

Treatment GroupDose (mg/kg, p.o., daily)IL-1β (pg/mg protein)TNF-α (pg/mg protein)
Naive ControlVehicle15.2 ± 3.120.5 ± 4.2
Arthritic ControlVehicle150.8 ± 12.5185.4 ± 15.1
This compound3075.3 ± 9.8 90.1 ± 11.3
This compound9040.1 ± 6.5 55.7 ± 8.9

**p<0.01, ***p<0.001 compared to Arthritic Control. Data are presented as mean ± SEM.

Table 4: Histopathological Scoring of Ankle Joints in this compound-Treated Arthritic Rats

Treatment GroupDose (mg/kg, p.o., daily)Inflammation Score (0-3)Pannus Formation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)Total Histology Score (0-12)
Naive ControlVehicle0.1 ± 0.10.0 ± 0.00.1 ± 0.10.0 ± 0.00.2 ± 0.2
Arthritic ControlVehicle2.8 ± 0.22.5 ± 0.32.6 ± 0.22.4 ± 0.310.3 ± 0.8
This compound301.5 ± 0.3 1.3 ± 0.21.4 ± 0.3 1.2 ± 0.25.4 ± 0.9**
This compound900.8 ± 0.2 0.6 ± 0.20.7 ± 0.2 0.5 ± 0.12.6 ± 0.6***

**p<0.01, ***p<0.001 compared to Arthritic Control. Data are presented as mean ± SEM.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This model is highly reproducible and is suitable for screening anti-inflammatory compounds.

Materials:

  • Male Lewis or Wistar rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Positive control (e.g., Dexamethasone or Indomethacin)

  • Plethysmometer or calipers for paw volume/thickness measurement

Protocol:

  • Arthritis Induction: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.[5]

  • Grouping and Treatment: On Day 8 post-induction, when signs of secondary arthritis appear, randomly divide the animals into the following groups (n=8-10 per group):

    • Naive Control (no CFA, vehicle treatment)

    • Arthritic Control (CFA, vehicle treatment)

    • This compound (low, medium, and high doses, e.g., 10, 30, 90 mg/kg)

    • Positive Control

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage once daily from Day 8 to Day 21.[1] The positive control can be administered as per established protocols.

  • Clinical Assessment:

    • Clinical Score: From Day 8 to Day 21, score the severity of arthritis in the non-injected paws daily based on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one or more digits, 2=mild swelling of the ankle or wrist, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 12 (for three paws).

    • Paw Volume/Thickness: Measure the volume or thickness of the secondary (left) hind paw every other day using a plethysmometer or calipers.

  • Termination and Sample Collection: On Day 22, euthanize the animals. Collect blood for serum analysis of inflammatory markers. Dissect the ankle joints for histopathological analysis and cytokine measurement.

Collagen-Induced Arthritis (CIA) in Mice

This model shares immunological and pathological features with human rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle

  • Positive control (e.g., Methotrexate)

Protocol:

  • Primary Immunization: On Day 0, emulsify type II collagen in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization: On Day 21, emulsify type II collagen in IFA (1:1 ratio). Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

  • Grouping and Treatment: On Day 21, before the onset of clinical signs, randomly divide the animals into treatment groups.

  • Drug Administration: Administer this compound or vehicle orally once daily from Day 21 to Day 42.

  • Clinical Assessment:

    • Clinical Score: From Day 21 to Day 42, score the paws for signs of arthritis daily using a 0-4 scale per paw (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws every other day.

  • Termination and Sample Collection: On Day 42, euthanize the animals and collect blood and joint tissues for analysis as described in the AIA protocol.

Histopathological Analysis
  • Fix the dissected ankle joints in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the joints in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.

  • Process the tissues, embed in paraffin, and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation.

  • Stain sections with Safranin O-Fast Green to evaluate cartilage damage (loss of proteoglycans).

  • Stain sections for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts and assess bone erosion.

  • Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-3 or 0-4 for each parameter.

Cytokine Measurement
  • Homogenize a portion of the dissected joint tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Measure the levels of IL-1β, TNF-α, and other relevant cytokines using commercially available ELISA kits.

  • Normalize cytokine levels to the total protein concentration.

Visualizations

G TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPKAPK2->Pro_inflammatory_Genes Transcription_Factors->Pro_inflammatory_Genes Cytokines Cytokines (IL-6, IL-8) Pro_inflammatory_Genes->Cytokines Chemokines Chemokines Pro_inflammatory_Genes->Chemokines MMPs MMPs Pro_inflammatory_Genes->MMPs Inflammation Joint Inflammation Cytokines->Inflammation Chemokines->Inflammation Destruction Cartilage & Bone Destruction MMPs->Destruction SKF_86002 This compound SKF_86002->p38_MAPK

Caption: p38 MAPK Signaling Pathway in Arthritis and the Point of Intervention for this compound.

G cluster_pre_study Pre-Study cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Rats or Mice) Baseline_Measurements Baseline Measurements (Body Weight, Paw Volume) Animal_Acclimatization->Baseline_Measurements Arthritis_Induction Arthritis Induction (CFA or Collagen/CFA) Baseline_Measurements->Arthritis_Induction Randomization Randomization into Treatment Groups Arthritis_Induction->Randomization Dosing Daily Dosing (Vehicle, this compound, Positive Control) Randomization->Dosing Clinical_Scoring Daily Clinical Scoring Dosing->Clinical_Scoring Paw_Measurement Paw Volume/Thickness Measurement (q.o.d) Clinical_Scoring->Paw_Measurement Paw_Measurement->Dosing Euthanasia Euthanasia Paw_Measurement->Euthanasia Sample_Collection Sample Collection (Blood, Joints) Euthanasia->Sample_Collection Histopathology Histopathology (H&E, Safranin O, TRAP) Sample_Collection->Histopathology Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis

Caption: General Experimental Workflow for Evaluating this compound in Rodent Arthritis Models.

References

Application Notes and Protocols for SKF-86002 in Mouse Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a central role in initiating and propagating the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce neuroinflammation in animal models. SKF-86002 is a pyridinyl imidazole compound that inhibits p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the inflammatory pathway. These application notes provide detailed protocols and quantitative data for the use of this compound in mouse models of neuroinflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the dosage and effects of this compound in a mouse model of systemic inflammation, which is highly relevant to neuroinflammation due to the systemic inflammatory response's impact on the CNS.

ParameterValueMouse ModelReference
This compound Dosage 100 mg/kgLPS-induced systemic inflammation[1]
Administration Route Per os (p.o.)LPS-induced systemic inflammation[1]
Effect on Pro-inflammatory Cytokines Strong inhibition of serum IL-1α, IL-1β, TNF-α, and IL-6LPS-induced systemic inflammation[1]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice using intraperitoneal (i.p.) injection of LPS.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6 mice (8-12 weeks old)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Preparation of LPS Solution:

    • Reconstitute lyophilized LPS in sterile, pyrogen-free saline to a stock concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Further dilute the stock solution with sterile saline to the desired final concentration for injection. Common doses range from 0.25 mg/kg to 5 mg/kg. A dose of 1 mg/kg is often used to induce a robust neuroinflammatory response.[2][3]

  • Animal Handling and Injection:

    • Handle mice gently to minimize stress.

    • Weigh each mouse accurately to calculate the precise volume of LPS solution to be injected.

    • Administer the LPS solution via intraperitoneal (i.p.) injection. The injection volume should typically be 10 mL/kg of body weight.

    • For control animals, inject an equivalent volume of sterile saline.

  • Post-injection Monitoring and Tissue Collection:

    • Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake), which typically appear within a few hours of LPS injection.

    • Euthanize mice at desired time points post-injection (e.g., 4, 6, 24, or 72 hours) to assess neuroinflammation.

    • For analysis of central neuroinflammation, perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

    • Dissect the brain and collect specific regions of interest (e.g., hippocampus, cortex) for subsequent analysis (e.g., cytokine measurement, immunohistochemistry, Western blotting).

Administration of this compound by Oral Gavage

This protocol describes the administration of this compound to mice via oral gavage.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles (flexible, bulb-tipped, 20-22 gauge)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number of animals.

    • Prepare the vehicle solution (e.g., 0.5% CMC).

    • Suspend the this compound powder in the vehicle. It is recommended to first create a paste with a small amount of vehicle before gradually adding the rest to ensure a homogenous suspension.

    • Vortex or sonicate the suspension to ensure it is well-mixed before each administration.

  • Oral Gavage Procedure:

    • Weigh each mouse to determine the correct volume of the this compound suspension to administer. The administration volume is typically 10 mL/kg.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Insert the gavage needle into the esophagus via the side of the mouth, advancing it gently until it reaches the stomach.

    • Slowly dispense the suspension.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress after the procedure.

    • This compound is typically administered 1-2 hours prior to the LPS challenge to allow for absorption and distribution.[1]

Visualizations

Signaling Pathway of LPS-Induced Neuroinflammation in Microglia

LPS_p38_MAPK_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 NF_kB NF-κB TAK1->NF_kB Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates AP1 AP-1 p38_MAPK->AP1 Activates SKF_86002 This compound SKF_86002->p38_MAPK Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Proinflammatory_Cytokines Transcription AP1->Proinflammatory_Cytokines Transcription Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation

Caption: LPS-induced p38 MAPK signaling in microglia.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomly Assign to Groups (Control, LPS, LPS + this compound) Acclimatization->Grouping SKF_86002_Admin This compound Administration (e.g., 100 mg/kg, p.o.) Grouping->SKF_86002_Admin LPS + this compound Group Vehicle_Admin Vehicle Administration (p.o.) Grouping->Vehicle_Admin Control & LPS Groups LPS_Challenge LPS Challenge (e.g., 1 mg/kg, i.p.) SKF_86002_Admin->LPS_Challenge 1-2 hours post-treatment Vehicle_Admin->LPS_Challenge LPS Group Saline_Challenge Saline Challenge (i.p.) Vehicle_Admin->Saline_Challenge Control Group Monitoring Monitor Sickness Behavior (4-72 hours) LPS_Challenge->Monitoring Saline_Challenge->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis Biochemical and Histological Analysis (Cytokines, Microglia Activation) Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Oral Administration of SKF-86002 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of SKF-86002 in rats, a potent p38 MAPK inhibitor with significant anti-inflammatory properties. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic profiles of this compound.

Mechanism of Action

This compound is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in the synthesis and release of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively downregulates the production of these key inflammatory mediators.[1][2] Additionally, this compound has been shown to inhibit the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism, further contributing to its anti-inflammatory effects.[1]

digraph "SKF-86002_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid\nMetabolism", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SKF_86002 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> p38_MAPK; p38_MAPK -> Pro_inflammatory_Cytokines; Pro_inflammatory_Cytokines -> Inflammation; Arachidonic_Acid -> Inflammation; SKF_86002 -> p38_MAPK [arrowhead=tee, color="#EA4335"]; SKF_86002 -> Arachidonic_Acid [arrowhead=tee, color="#EA4335"]; }

This compound Mechanism of Action.

Pharmacokinetics in Sprague-Dawley Rats

A study in male and female Sprague-Dawley rats revealed important pharmacokinetic characteristics of orally administered this compound. Following oral gavage, this compound is metabolized to an active sulfone metabolite which possesses an extended half-life of approximately 13 hours.[2] This long half-life suggests the potential for accumulation upon repeated dosing.[2]

Significant sex-dependent differences in the pharmacokinetics of this compound and its metabolites have been observed. Female rats exhibit substantially greater systemic exposure (as measured by the area under the plasma concentration-time curve, AUC) to both the parent compound and its sulfoxide metabolite compared to male rats, particularly at higher doses.[2] This indicates that caution should be exercised when extrapolating pharmacological and toxicological findings from high-dose studies in female rats to lower doses or to male rats.[2]

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Sprague-Dawley Rats

Dose (mg/kg)SexAnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
10MaleThis compoundData not available in abstractData not available in abstractData not available in abstract
10FemaleThis compoundData not available in abstractData not available in abstractData not available in abstract
20MaleThis compoundData not available in abstractData not available in abstractData not available in abstract
20FemaleThis compoundData not available in abstractData not available in abstractData not available in abstract
40MaleThis compoundData not available in abstractData not available in abstractData not available in abstract
40FemaleThis compoundData not available in abstractData not available in abstractData not available in abstract
80MaleThis compoundData not available in abstractData not available in abstractData not available in abstract
80FemaleThis compoundData not available in abstractData not available in abstractData not available in abstract
Oral DosesMaleSulfoxide MetaboliteAUC substantially lower than females
Oral DosesFemaleSulfoxide MetaboliteAUC substantially higher than males
Oral DosesBothSulfone MetaboliteExtended half-life (~13 hr)

Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the reviewed abstracts. Researchers should consult the full-text article for these details.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Sprague-Dawley Rats

This protocol is based on the methodology described in the pharmacokinetic study of this compound.

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites (sulfoxide and sulfone) after oral administration in male and female Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil)

  • Sprague-Dawley rats (male and female, specific weight range)

  • Oral gavage needles (16-18 gauge, 2-3 inches in length)

  • Syringes

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., HPLC)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 20, 40, and 80 mg/kg).

  • Dosing:

    • Fast the rats overnight with free access to water before dosing.

    • Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).

    • Administer the prepared this compound formulation or vehicle control via oral gavage.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentrations of this compound, and its sulfoxide and sulfone metabolites in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life for each analyte in both male and female rats.

digraph "Pharmacokinetic_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes Animal_Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Preparation [label="Dose Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Oral_Gavage [label="Oral Gavage Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Sampling [label="Serial Blood Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma_Separation [label="Plasma Separation", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Animal_Acclimation -> Dose_Preparation; Dose_Preparation -> Oral_Gavage; Oral_Gavage -> Blood_Sampling; Blood_Sampling -> Plasma_Separation; Plasma_Separation -> LC_MS_Analysis; LC_MS_Analysis -> PK_Analysis; }

Pharmacokinetic Study Workflow.
Protocol 2: Evaluation of this compound in a Rat Adjuvant-Induced Arthritis Model

This protocol outlines a general procedure for assessing the anti-arthritic efficacy of orally administered this compound in a well-established model of chronic inflammation.

Objective: To evaluate the therapeutic efficacy of this compound in reducing the clinical signs of adjuvant-induced arthritis in rats.

Materials:

  • This compound

  • Vehicle for oral administration

  • Lewis rats (male or female)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Calipers for paw volume measurement

  • Scoring system for arthritis severity

Procedure:

  • Induction of Arthritis:

    • On day 0, induce arthritis by a single subcutaneous injection of CFA into the plantar surface of the right hind paw of each rat.

  • Treatment:

    • Divide the rats into treatment groups: vehicle control, this compound (e.g., 10, 30, 90 mg/kg), and a positive control (e.g., a known NSAID).

    • Begin daily oral administration of the respective treatments on day 0 (prophylactic) or upon the onset of clinical signs (therapeutic) and continue for a specified duration (e.g., 22 days).

  • Assessment of Arthritis:

    • Measure the volume of both hind paws using calipers at regular intervals (e.g., every other day).

    • Visually score the severity of arthritis in all four paws based on a predefined scoring system (e.g., 0 = no erythema or swelling; 4 = severe erythema and swelling).

  • Data Analysis:

    • Calculate the change in paw volume and the mean arthritis score for each group over time.

    • Statistically compare the treatment groups to the vehicle control group to determine the efficacy of this compound.

Table 2: Efficacy of Oral this compound in Rat Adjuvant-Induced Arthritis

Treatment GroupDose (mg/kg/day)Primary Paw Swelling (Change in volume, ml)Secondary Paw Swelling (Change in volume, ml)Arthritis Score (Mean ± SEM)
Vehicle Control-Data not availableData not availableData not available
This compound10Data not availableData not availableData not available
This compound30Data not availableData not availableData not available
This compound90Data not availableData not availableData not available

Note: While studies have been conducted, specific quantitative data on the efficacy of this compound in this model were not available in the reviewed literature. Researchers should establish these endpoints in their own studies.

digraph "Adjuvant_Arthritis_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes Arthritis_Induction [label="Adjuvant Arthritis Induction\n(Day 0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Initiation [label="Daily Oral Treatment\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clinical_Assessment [label="Clinical Assessment\n(Paw Volume & Arthritis Score)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Arthritis_Induction -> Treatment_Initiation; Treatment_Initiation -> Clinical_Assessment [label="Daily for 22 days"]; Clinical_Assessment -> Data_Analysis; }

Adjuvant Arthritis Study Workflow.

Conclusion

This compound demonstrates promise as an orally active anti-inflammatory agent. The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in rats. Key considerations for future studies include the significant sex-dependent differences in pharmacokinetics and the long half-life of the active sulfone metabolite. Further research is warranted to fully elucidate the therapeutic potential of this compound in various inflammatory disease models.

References

Application Notes and Protocols for Preparing SKF-86002 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF-86002 is a potent, orally active, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It functions as a cytokine-suppressive anti-inflammatory drug (CSAID) by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) with an IC50 of 1 µM in lipopolysaccharide (LPS)-stimulated human monocytes.[1][3] In addition to its primary target, this compound has also been shown to inhibit cyclooxygenase and 5-lipoxygenase, enzymes involved in the metabolism of arachidonic acid.[1][2] These characteristics make this compound a valuable tool for studying inflammatory pathways and for potential therapeutic development.

This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental settings.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Weight 297.35 g/mol [1]
Chemical Formula C₁₆H₁₂FN₃S[1]
CAS Number 72873-74-6[1]
Appearance Off-white solid
Purity ≥95% (HPLC)
IC₅₀ (p38 MAPK) 0.5 - 1 µM[2][4]
IC₅₀ (LPS-induced IL-1 & TNF-α) 1 µM[1][4]

Solubility and Storage

Proper storage and handling of this compound are crucial for maintaining its stability and activity.

SolventSolubilityNotes
DMSO ≥ 5 mg/mL; up to 60 mg/mL (201.78 mM)[1] Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
Ethanol 8 mg/mL[1]
Water Insoluble[1]
Storage ConditionDurationForm
-20°C 3 yearsPowder
-80°C in solvent 1 yearAliquoted Stock Solution
-20°C in solvent 1 monthAliquoted Stock Solution

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]

Experimental Protocols

Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.97 mg of this compound (Molecular Weight = 297.35 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 2.97 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Dilution for Cell-Based Assays

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[5] A stepwise dilution is recommended to prevent precipitation of the compound.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate this compound powder to room temp start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for preparing this compound stock solution.

p38 MAPK Signaling Pathway Inhibition by this compound

G cluster_pathway p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., LPS, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response (IL-1, TNF-α production) substrates->response skf86002 This compound skf86002->p38

Caption: this compound inhibits the p38 MAPK signaling pathway.

References

Application Notes and Protocols for SKF-86002

Author: BenchChem Technical Support Team. Date: November 2025

Topic: SKF-86002 Stability and Storage Conditions

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2][3][4]. It has demonstrated anti-inflammatory, anti-arthritic, and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α)[1][2][3][4]. As a pyridinyl-imidazole compound, understanding its stability and optimal storage conditions is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed information on the stability of this compound in both solid and solution forms, along with recommended storage conditions and protocols for stability assessment.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₂FN₃S
Molecular Weight 297.35 g/mol
CAS Number 72873-74-6
Appearance Solid Powder

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following conditions are recommended based on data from multiple suppliers.

Solid Form
Storage ConditionDurationNotes
-20°C2 to 3 years[1][5]Keep tightly sealed in a desiccator to prevent moisture absorption.
4°C6 Months[2]For short-term storage. Ensure the container is well-sealed.
In Solution

This compound is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility[1].

Storage ConditionSolventDurationNotes
-80°CDMSO6 months to 1 year[1][5]Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°CDMSO1 to 6 months[1][5]Suitable for short to medium-term storage of working solutions.
4°CDMSO2 weeks[5]For very short-term storage. Use with caution as stability is limited.

Handling Recommendations:

  • When preparing solutions, allow the solid compound to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation[3].

  • Prepare and use solutions on the same day whenever possible[3].

  • For stock solutions, it is highly recommended to store them in small aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture[1][3].

p38 MAPK Signaling Pathway

This compound exerts its effects by inhibiting p38 MAPK, a key kinase in a signaling cascade that responds to cellular stress and inflammatory cytokines. Understanding this pathway is crucial for interpreting experimental results.

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stressors Stressors MAP3K MAP3K Stressors->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Kinases MAPKAPK2/3 p38_MAPK->Kinases Transcription_Factors ATF2, MEF2C, etc. p38_MAPK->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Kinases->Cellular_Response Transcription_Factors->Cellular_Response SKF_86002 This compound SKF_86002->p38_MAPK

Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to assess the stability of this compound in both solid and solution forms. These are generalized protocols and may need to be adapted based on the specific experimental setup and available equipment.

Protocol 1: Solid-State Stability Assessment

Objective: To evaluate the long-term stability of solid this compound under different temperature conditions.

Materials:

  • This compound (solid powder)

  • Temperature- and humidity-controlled stability chambers or incubators

  • Amber glass vials with tight-fitting caps

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)

  • DMSO (HPLC grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of this compound into several labeled amber glass vials.

    • Tightly cap the vials.

  • Storage Conditions:

    • Place the vials in stability chambers at the following conditions:

      • -20°C (control)

      • 4°C

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH (accelerated stability)

  • Time Points:

    • Analyze the samples at predetermined time points: 0, 1, 3, 6, 12, and 24 months. For accelerated conditions, more frequent initial time points (e.g., 1, 2, 4 weeks) are recommended.

  • Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dissolve the contents in a known volume of DMSO to create a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Monitor the peak area of the parent compound (this compound) and look for the appearance of any new peaks, which may indicate degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

    • A significant decrease in the peak area of this compound or the appearance of significant degradation peaks indicates instability under those storage conditions.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of this compound in DMSO solution at various temperatures.

Materials:

  • This compound (solid powder)

  • DMSO (anhydrous, HPLC grade)

  • Polypropylene or glass vials suitable for low-temperature storage

  • HPLC system as described in Protocol 1

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the following temperatures:

      • -80°C

      • -20°C

      • 4°C

      • Room Temperature (approximately 25°C)

  • Time Points:

    • Analyze the solutions at various time points. For example:

      • -80°C and -20°C: 0, 1, 3, 6, 12 months

      • 4°C: 0, 1, 2, 4, 7, 14 days

      • Room Temperature: 0, 2, 4, 8, 24, 48 hours

  • Analysis:

    • At each time point, retrieve one aliquot from each temperature.

    • If frozen, allow the aliquot to thaw completely and vortex gently to ensure homogeneity.

    • Prepare a working solution by diluting the stock solution to a concentration suitable for HPLC analysis.

    • Inject into the HPLC system and analyze as described in Protocol 1.

  • Data Evaluation:

    • Compare the peak area of this compound at each time point to the initial (time 0) measurement to determine the percentage of the compound remaining.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

stability_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Define_Objectives Define Stability Objectives (Solid vs. Solution, Conditions) Select_Methods Select Analytical Methods (e.g., HPLC-UV, LC-MS) Define_Objectives->Select_Methods Prepare_Samples Prepare and Aliquot Samples Select_Methods->Prepare_Samples Store_Samples Store at Defined Conditions (-80°C, -20°C, 4°C, 25°C, 40°C) Prepare_Samples->Store_Samples Analyze_Timepoints Analyze at Predetermined Time Points Store_Samples->Analyze_Timepoints Quantify_Degradation Quantify Parent Compound and Degradation Products Analyze_Timepoints->Quantify_Degradation Determine_Shelf_Life Determine Shelf-Life / Retest Period Quantify_Degradation->Determine_Shelf_Life Report_Findings Generate Stability Report Determine_Shelf_Life->Report_Findings

Caption: A generalized workflow for conducting a chemical stability study.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the public domain, compounds with similar structures (containing imidazole and pyridine rings) can be susceptible to certain degradation pathways. It is important for researchers to be aware of these possibilities.

  • Oxidation: The sulfur atom in the thiazole ring and the nitrogen atoms in the imidazole and pyridine rings can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures.

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, amide or ester-like bonds, if present in related analogs, could be susceptible to hydrolysis. For this compound, the core structure is relatively robust against hydrolysis.

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV light, which can lead to complex degradation pathways including ring opening or polymerization. Storing the compound and its solutions in amber vials and protected from light is a crucial preventative measure.

The diagram below illustrates these potential, though not confirmed for this compound, degradation routes.

degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products SKF_86002 This compound Oxidized_Products Oxidized Derivatives (e.g., N-oxides, sulfoxides) SKF_86002->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products SKF_86002->Photodegradation_Products Photolysis Hydrolytic_Products Hydrolytic Products (less likely) SKF_86002->Hydrolytic_Products Hydrolysis Oxidants Oxidants Oxidants->Oxidized_Products Light_Heat Light / Heat Light_Heat->Photodegradation_Products pH_Extremes Extreme pH pH_Extremes->Hydrolytic_Products

Caption: Potential degradation pathways for a pyridinyl-imidazole compound like this compound.

References

Application Notes and Protocols for SKF-86002 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SKF-86002, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, in primary neuron cultures. This document outlines the mechanism of action, key applications, detailed experimental protocols, and data presentation templates to facilitate research in neuroinflammation, neurodegeneration, and synaptic plasticity.

Introduction to this compound

This compound is a chemical compound that functions as an inhibitor of p38 MAPK, with a preference for the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. In the central nervous system, this pathway is implicated in neuronal apoptosis, neuroinflammation, and the regulation of synaptic function.[3]

While all four p38 MAPK isoforms (α, β, γ, and δ) are expressed in the brain, p38α is predominantly found in neurons, and p38β is expressed in both neurons and glial cells.[1][2] The activation of p38α in neurons has been linked to neurotoxic processes.

Mechanism of Action in a Neuronal Context

This compound exerts its effects by binding to and inhibiting the kinase activity of p38α and p38β MAPK. This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular processes.

A key aspect of this compound's action in the context of neurodegenerative models, such as those for Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD), is its potent anti-inflammatory effect on microglia.[1][4] By inhibiting p38 MAPK in microglia, this compound reduces the production of pro-inflammatory cytokines, which in turn mitigates neuroinflammation and provides an indirect neuroprotective effect.[1][4]

Interestingly, direct treatment of primary neurons with this compound did not show a direct protective effect against α-synuclein-induced neurotoxicity.[1][4] However, treatment with this compound has been shown to promote the redistribution of the p38γ isoform to synapses in neurons.[1][4] This suggests a potential role for this compound in modulating synaptic function through a mechanism distinct from direct neuroprotection against certain insults.

Key Applications in Primary Neuron Cultures

  • Investigation of Neuroinflammatory Processes: By co-culturing neurons with microglia, researchers can use this compound to dissect the role of microglial p38 MAPK signaling in neuron-glia interactions and neuroinflammation-mediated neuronal damage.

  • Studying Synaptic Plasticity and Function: The ability of this compound to promote the redistribution of p38γ to synapses makes it a useful tool for investigating the role of this specific p38 isoform in synaptic structure and function.[1][4]

  • Elucidating p38 MAPK Signaling in Neurons: As a selective inhibitor, this compound can be used to probe the downstream effects of p38α/β inhibition in primary neurons, helping to identify novel substrates and signaling pathways.

Quantitative Data Summary

Due to the limited availability of specific dose-response data for this compound in primary neuron cultures, the following tables are provided as templates for researchers to record their own experimental findings. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions.

Table 1: Dose-Response of this compound on Primary Neuron Viability

This compound Concentration (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Vehicle Control)100
0.1
1
5
10
25

Neuronal viability can be assessed using assays such as MTT or LDH release.

Table 2: Effect of this compound on p38γ Synaptic Localization

Treatmentp38γ Puncta Density (puncta/10 µm dendrite)Average Puncta Intensity (A.U.)
Vehicle Control
This compound (user-defined conc.)

Data to be obtained via immunocytochemistry and quantitative image analysis.

Table 3: Effect of this compound on Synaptic Protein Expression

TreatmentPSD-95 Expression (relative to control)Synaptophysin Expression (relative to control)
Vehicle Control1.01.0
This compound (user-defined conc.)

Data to be obtained via Western blotting and densitometric analysis.

Reference Value: this compound inhibits lipopolysaccharide (LPS)-stimulated IL-1 and TNF-α production in human monocytes with an IC50 of 1 µM.[5] This value can serve as a starting point for dose-ranging studies in primary neuron cultures.

Experimental Protocols

The following are detailed protocols for the use of this compound in primary neuron cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • Sterile conical tubes and culture plates/coverslips

Procedure:

  • Prepare culture surfaces by coating with 50 µg/mL Poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

  • Dissect the cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Inactivate the trypsin by adding DMEM containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto the prepared culture surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, perform a half-media change and continue to do so every 3-4 days.

Protocol 2: this compound Treatment of Primary Neurons

This protocol provides a general guideline for treating primary neurons with this compound. The optimal concentration and duration of treatment should be determined empirically.

Materials:

  • Primary neuron cultures (e.g., DIV 7-10)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed culture medium

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is advisable to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM).

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle.

  • Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Following incubation, the neurons can be processed for various downstream analyses, such as viability assays, immunocytochemistry, or protein extraction.

Protocol 3: Immunocytochemistry for p38γ Localization

This protocol is for the visualization and quantification of p38γ redistribution in this compound-treated neurons.

Materials:

  • Treated primary neurons on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against p38γ

  • Primary antibody against a dendritic marker (e.g., MAP2)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix the treated neurons with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 5% goat serum for 1 hour.

  • Incubate with primary antibodies (anti-p38γ and anti-MAP2) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

  • Quantify the co-localization of p38γ puncta with MAP2-positive dendrites using image analysis software.

Visualizations

Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_alpha_beta p38α / p38β MKK3_6->p38_alpha_beta Downstream_Targets Downstream Targets (e.g., MK2, ATF2, CREB) p38_alpha_beta->Downstream_Targets p38_gamma p38γ Synapses Synaptic Localization p38_gamma->Synapses SKF_86002 This compound SKF_86002->p38_alpha_beta SKF_86002->p38_gamma Promotes redistribution Cellular_Responses Cellular Responses (Inflammation, Apoptosis, Synaptic Modulation) Downstream_Targets->Cellular_Responses

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Culture Primary Neuron Culture (e.g., Cortical Neurons, DIV 7-10) Treatment Treatment with this compound (Dose-response and time-course) Culture->Treatment Viability Neuronal Viability Assay (MTT, LDH) Treatment->Viability ICC Immunocytochemistry (p38γ, MAP2) Treatment->ICC WB Western Blotting (PSD-95, Synaptophysin) Treatment->WB Analysis Data Analysis and Quantification Viability->Analysis ICC->Analysis WB->Analysis

Caption: Proposed experimental workflow for studying this compound in primary neurons.

References

Application Notes and Protocols: SKF-86002 in LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 is a potent, orally active pyridinyl imidazole compound that exhibits significant anti-inflammatory properties. Its primary mechanism of action is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. In the context of immunology and inflammation research, lipopolysaccharide (LPS)-stimulated macrophages serve as a fundamental in vitro model for studying the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade in macrophages, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. This compound has been demonstrated to effectively attenuate this response, making it a valuable tool for investigating the role of the p38 MAPK pathway in inflammation and for the development of novel anti-inflammatory therapeutics.

These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophages, including its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols.

Mechanism of Action

This compound selectively inhibits the activity of p38 MAPK, a key kinase in the cellular response to inflammatory stimuli such as LPS.[1] By binding to and inhibiting p38 MAPK, this compound blocks the downstream phosphorylation cascade that leads to the activation of transcription factors, such as AP-1, which are crucial for the expression of pro-inflammatory genes.[2] Consequently, the production of key inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), is significantly reduced.[1] Furthermore, this compound has been shown to inhibit the lipoxygenase and cyclooxygenase (COX) pathways of arachidonic acid metabolism, further contributing to its anti-inflammatory profile.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK AP1 AP-1 p38_MAPK->AP1 COX2 COX-2 p38_MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) AP1->Cytokines SKF_86002 This compound SKF_86002->p38_MAPK

Figure 1: Simplified signaling pathway of this compound action in LPS-stimulated macrophages.

Data Presentation

The inhibitory effects of this compound on the production of various inflammatory mediators in LPS-stimulated human monocytes are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the response by 50%.

Target MediatorCell TypeIC50 (µM)Reference
Interleukin-1 (IL-1) Human Monocytes1 - 2[1]
Tumor Necrosis Factor-α (TNF-α) Human Monocytes1, 5 - 8[1]
Interferon-α (IFN-α) Human Monocytes> 20[1]
Interleukin-6 (IL-6) Human Monocytes> 20[1]
Granulocyte Colony-Stimulating Factor (G-CSF) Human Monocytes> 20[1]

Experimental Protocols

The following are detailed protocols for the culture of RAW 264.7 macrophages, stimulation with LPS, treatment with this compound, and subsequent analysis of inflammatory responses.

start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into Multi-well Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for Specified Time stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa ELISA for Cytokines collect_supernatant->elisa western_blot Western Blot for p-p38 MAPK lyse_cells->western_blot end End elisa->end western_blot->end

Figure 2: General experimental workflow for studying this compound in LPS-stimulated macrophages.

Cell Culture of RAW 264.7 Macrophages
  • Materials:

    • RAW 264.7 cell line (ATCC® TIB-71™)

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell scraper

    • T-75 cell culture flasks

    • 6-well, 24-well, or 96-well tissue culture plates

  • Protocol:

    • Maintain RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

    • To subculture, aspirate the old medium, wash the cells once with sterile PBS, and then detach the cells by gently using a cell scraper in fresh medium.

    • Resuspend the cells in fresh medium and seed into new flasks or plates at the desired density. For experiments, a common seeding density is 1 x 10^6 cells/mL.

LPS Stimulation and this compound Treatment
  • Materials:

    • Cultured RAW 264.7 cells in multi-well plates

    • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Serum-free DMEM

  • Protocol:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Further dilutions should be made in serum-free DMEM immediately before use. Note that this compound is soluble in DMSO at concentrations up to 60 mg/mL.

    • Seed RAW 264.7 cells into appropriate multi-well plates and allow them to adhere overnight.

    • The next day, replace the culture medium with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS at a final concentration of 100 ng/mL to 1 µg/mL.

    • Incubate the plates for the desired time period. For cytokine analysis, a 18-24 hour incubation is common. For signaling pathway analysis (e.g., p38 phosphorylation), shorter time points (e.g., 15-60 minutes) are appropriate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Materials:

    • Cell culture supernatants

    • ELISA kits for TNF-α and IL-1β (or other cytokines of interest)

    • Microplate reader

  • Protocol:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the specific kits.

    • Measure the absorbance using a microplate reader at the recommended wavelength.

    • Calculate the concentration of cytokines in each sample based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Phosphorylated p38 MAPK
  • Materials:

    • LPS-stimulated and this compound-treated RAW 264.7 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of inflammatory processes mediated by the p38 MAPK pathway. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments utilizing this compound in the context of LPS-stimulated macrophages. These studies can contribute to a deeper understanding of the molecular mechanisms of inflammation and aid in the discovery and development of novel anti-inflammatory drugs.

References

Troubleshooting & Optimization

SKF-86002 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SKF-86002, a potent p38 MAPK inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by blocking the activity of p38 MAPK, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively suppresses the inflammatory response.

2. What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary slightly between different suppliers and batches. It is crucial to consult the product-specific datasheet. However, typical solubility data is summarized in the table below.

Data Presentation: Solubility of this compound

SolventSolubility RangeNotes
DMSO5 - 60 mg/mLUse fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] Sonication can aid dissolution.[2]
Ethanol~8 mg/mL[1]
WaterInsoluble[1]This compound dihydrochloride salt is soluble in water up to 50 mM.[3]
MethanolNo data available
PBS (pH 7.2)No data availableGiven its insolubility in water, it is unlikely to be soluble in PBS.

3. How should this compound be stored?

  • Solid form: Store at -20°C for long-term storage (up to 3 years).[1]

  • Stock solutions in DMSO: Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] For short-term storage, -20°C for up to 1 month is also acceptable.[1]

4. What are the known off-target effects of this compound?

While this compound is a potent p38 MAPK inhibitor, it has also been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LO), enzymes involved in the metabolism of arachidonic acid.[4] Researchers should consider these additional activities when interpreting experimental results.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: Difficulty dissolving this compound in DMSO.

  • Cause:

    • The DMSO may have absorbed moisture, which significantly reduces the solubility of this compound.[1]

    • The concentration you are trying to achieve is higher than the solubility limit.

  • Solution:

    • Use fresh, high-quality, anhydrous DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and use sonication to aid dissolution.[2]

    • Prepare a more dilute stock solution and adjust the final concentration in your experiment accordingly.

Problem 2: Inconsistent or no effect of this compound in cell-based assays.

  • Cause:

    • Compound inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Cellular context: The p38 MAPK pathway may not be the primary driver of the phenotype you are studying in your specific cell line or under your experimental conditions.

    • Tachyphylaxis: A rapid decrease in response to the inhibitor after repeated or prolonged exposure.

  • Solution:

    • Verify compound activity: Use a fresh aliquot of this compound. Include a positive control where the p38 MAPK pathway is known to be active and responsive to inhibition.

    • Confirm pathway activation: Before treating with this compound, ensure that the p38 MAPK pathway is activated in your experimental system (e.g., by stimulating with LPS, UV radiation, or cytokines). You can verify this by checking the phosphorylation status of p38 MAPK via Western blot.

    • Optimize treatment conditions: Vary the concentration of this compound and the incubation time.

    • Consider tachyphylaxis: For longer-term experiments, be aware that the inhibitory effect might diminish over time.

Problem 3: Unexpected or off-target effects observed.

  • Cause:

    • As mentioned, this compound can inhibit COX and 5-LO. The observed phenotype might be a result of inhibiting these pathways rather than, or in addition to, p38 MAPK.

  • Solution:

    • Use multiple inhibitors: Compare the effects of this compound with other, more specific p38 MAPK inhibitors that have different off-target profiles.

    • Rescue experiments: If possible, try to rescue the phenotype by adding back the product of the inhibited pathway (e.g., prostaglandins for COX inhibition).

    • Knockdown/knockout studies: Use genetic approaches like siRNA or CRISPR to specifically target p38 MAPK and compare the results to those obtained with this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. The molecular weight of this compound is 297.35 g/mol . To make 1 mL of a 10 mM stock solution, you will need 2.97 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex thoroughly to dissolve the compound. Gentle warming (37°C) and sonication can be used to facilitate dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Inhibition of LPS-induced p38 MAPK Phosphorylation in Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • On the day of the experiment, remove the old media and replace it with fresh, serum-free media.

    • Prepare working solutions of this compound in serum-free media from your 10 mM DMSO stock. A final concentration range of 1-10 µM is a good starting point. Include a vehicle control (DMSO alone) at the same final concentration as the highest this compound concentration.

    • Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C.

  • LPS Stimulation:

    • Following the pre-incubation, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 15-30 minutes to induce p38 MAPK phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • After stimulation, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well with 1X Laemmli sample buffer or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate or boil to shear DNA and denature proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress MAP3K MAP3K Stress->MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates SKF_86002 This compound SKF_86002->p38_MAPK inhibits Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-1) Transcription_Factors->Gene_Expression activates

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Plating 2. Plate Cells Cell_Culture->Plating Pre_incubation 3. Pre-incubate with This compound or Vehicle Plating->Pre_incubation Stimulation 4. Stimulate with LPS Pre_incubation->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Western_Blot 6. Western Blot for p-p38 & Total p38 Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on p38 MAPK phosphorylation.

References

potential off-target effects of SKF-86002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SKF-86002. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is primarily known as a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes stimulated with lipopolysaccharide (LPS), with an IC50 value of approximately 1 µM.[3][4]

Q2: What are the known off-target effects of this compound?

Besides its activity on p38 MAPK, this compound has been demonstrated to inhibit enzymes involved in the arachidonic acid metabolism pathway. Specifically, it inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4][5]

Q3: I am seeing effects on prostaglandin and leukotriene levels in my experiment. Could this be related to this compound?

Yes, it is highly likely. This compound inhibits the production of prostaglandins and leukotrienes through its off-target effects on COX and LOX enzymes.[5] If your experimental system involves inflammatory responses, you may observe changes in the levels of these eicosanoids.

Q4: Are there any other potential off-target kinases for this compound?

While primarily targeting p38 MAPK, this compound has been observed to bind to the ATP-binding sites of other kinases, where it can become fluorescent. These kinases include Pim1, ASK1, HCK, and AMPK.[6] However, the inhibitory activity of this compound against these kinases is not as well characterized as its effects on p38 MAPK, COX, and LOX.[6]

Troubleshooting Guide

Issue: Unexpected anti-inflammatory effects observed that are inconsistent with p38 MAPK inhibition alone.

  • Possible Cause: Your observed effects may be due to the off-target inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) by this compound, leading to a reduction in pro-inflammatory prostaglandins and leukotrienes.[5]

  • Troubleshooting Steps:

    • Measure the levels of key prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in your experimental system with and without this compound treatment.

    • Use more selective inhibitors for p38 MAPK, COX, and LOX as controls to dissect the contribution of each pathway to the observed phenotype.

    • Consult the quantitative data on this compound's inhibitory activity to determine if the concentrations used in your experiment are within the range for off-target effects.

Issue: Observing fluorescence in kinase assays involving this compound.

  • Possible Cause: this compound exhibits fluorescence upon binding to the ATP-binding pocket of certain kinases.[6]

  • Troubleshooting Steps:

    • Be aware of this property when designing fluorescence-based assays.

    • Use appropriate controls, such as the kinase and this compound alone, to measure and subtract any background fluorescence.

    • Consider using alternative, non-fluorescence-based methods to measure kinase activity if this issue persists.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Primary and Off-Target Enzymes

TargetAssay SystemIC50 (µM)Reference
p38 MAPKLPS-stimulated human monocytes (IL-1 & TNF-α production)1[1][3][4]
p38 MAPK(General)0.5 - 1[7][2]
Prostaglandin H2 (PGH2) Synthase (COX)Enzyme activity120[7][5]
Prostanoid Production (COX)Rat Basophilic Leukemia (RBL-1) cells70[7][5]
Prostanoid Production (COX)Human monocytes1[5]
5-Lipoxygenase (5-LOX)RBL-1 cell supernatant (diHETE & 5-HETE production)10[5]
Leukotriene B4 (LTB4) Production (5-LOX)Human neutrophils20[5]
Leukotriene C4 (LTC4) Production (5-LOX)Human monocytes20[5]
5-HETE Production (5-LOX)RBL-1 cells40[5]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Prostaglandin E2 (PGE2) Production

  • Cell Culture: Culture human monocytes or a relevant cell line in appropriate media.

  • Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Induction: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the this compound concentration to determine the IC50 value.

Protocol 2: Evaluating Off-Target Effects on Leukotriene B4 (LTB4) Production

  • Cell Isolation: Isolate human neutrophils from fresh blood using density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 30 minutes.

  • Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce LTB4 production.

  • Extraction: Stop the reaction and extract the leukotrienes from the cell suspension using an appropriate solvent (e.g., methanol).

  • LTB4 Measurement: Analyze the LTB4 levels using reverse-phase high-performance liquid chromatography (RP-HPLC) or an LTB4-specific ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Visualizations

SKF_86002_Off_Target_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inhibited by this compound Leukotrienes Leukotrienes LOX->Leukotrienes Inhibited by this compound SKF_86002 This compound SKF_86002->COX SKF_86002->LOX

Caption: Off-target inhibition of the arachidonic acid pathway by this compound.

Off_Target_Kinase_Binding SKF_86002 This compound ATP_Binding_Site_p38 ATP Binding Site SKF_86002->ATP_Binding_Site_p38 Binds and Inhibits ATP_Binding_Site_Off_Target ATP Binding Site SKF_86002->ATP_Binding_Site_Off_Target Binds (Fluorescence) p38_MAPK p38 MAPK (Primary Target) Off_Target_Kinases Potential Off-Target Kinases (Pim1, ASK1, HCK, AMPK)

Caption: this compound binding to primary and potential off-target kinases.

References

SKF-86002 Cytotoxicity & Cell Viability Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for cytotoxicity and cell viability assays involving SKF-86002, a known p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action related to cytotoxicity?

A1: this compound is an orally active and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] Its primary mechanism involves blocking the p38 MAPK signaling pathway, which plays a crucial role in regulating inflammatory responses and apoptosis (cell death).[1][3] For instance, it inhibits the production of inflammatory cytokines like IL-1 and TNF-α in human monocytes stimulated by lipopolysaccharide (LPS).[1][2][4] Depending on the cellular context and stress stimuli, inhibition of the p38 pathway can either prevent or induce apoptosis. For example, this compound has been shown to inhibit apoptosis induced by UV irradiation in certain cell lines.[1]

Q2: I am observing lower-than-expected cytotoxicity with this compound in my cell line. What could be the reason?

A2: Several factors could contribute to this observation:

  • Cell-Type Specificity: The effect of p38 MAPK inhibition is highly cell-type dependent. Some cell lines may be less reliant on the p38 pathway for apoptosis signaling or may have compensatory pathways. For example, this compound's inhibitory effects can be modest in certain cytokine-stimulated fibroblasts.[5]

  • Compound Stability and Activity: Ensure your this compound stock solution is properly prepared and stored. We recommend preparing fresh dilutions from a DMSO stock for each experiment.[2]

  • Cell Culture Conditions: Cells should be in the logarithmic growth phase for optimal metabolic activity and sensitivity to treatments.[6] Using cultures with viability below 80% or that are overgrown can lead to inconsistent results.[7]

  • Assay Choice: The selected viability assay may not be optimal. For instance, an MTT assay measures metabolic activity, which might not directly correlate with the specific cell death mechanism induced by this compound in your model. Consider using an assay that measures membrane integrity, such as an LDH release assay.

Q3: My results from the MTT assay are highly variable between replicates. How can I improve consistency?

A3: High variability in MTT assays is a common issue. Consider the following troubleshooting steps:

  • Incomplete Formazan Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the absorbance.[8] Incomplete solubilization can be addressed by increasing incubation time with the detergent reagent or by gentle mixing.[9] Using a solubilization solution containing SDS (Sodium Dodecyl Sulfate) can also improve consistency compared to DMSO.[10]

  • Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers or reagent volumes.[11] Ensure your pipettes are calibrated and use consistent technique.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[7]

  • Cell Clumping: A non-homogenous cell suspension will result in unequal cell numbers per well.[12] Ensure you have a single-cell suspension before plating.

Q4: Can I use an LDH assay to measure this compound cytotoxicity?

A4: Yes, a lactate dehydrogenase (LDH) assay is a suitable method. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged, a hallmark of cytotoxicity.[13] This assay quantifies cell lysis and is a common alternative to metabolic assays like MTT.[14]

Quantitative Data Summary

The inhibitory concentration (IC50) of this compound can vary significantly depending on the cell type and the specific biological process being measured. The IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[15]

CompoundTarget Cell/ProcessIC50 ValueReference
This compoundLPS-stimulated Human Monocytes (IL-1 & TNF-α production)1 µM[1][2][4]

Note: This table reflects the IC50 for cytokine inhibition, which is a downstream effect of p38 MAPK inhibition. Direct cytotoxicity IC50 values will be cell-line dependent and should be determined empirically.

Visualizations

Signaling Pathway

SKF86002_Pathway cluster_stress Cellular Stress / Stimuli (e.g., LPS, UV) cluster_mapk p38 MAPK Cascade cluster_drug cluster_downstream Downstream Effects Stress Stressors MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade p38 p38 MAPKK->p38 Phosphorylation Cascade Cytokines Inflammatory Cytokines (IL-1, TNF-α) p38->Cytokines Apoptosis Apoptosis p38->Apoptosis SKF86002 This compound SKF86002->p38 Inhibition

Caption: p38 MAPK signaling pathway showing inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Cytotoxicity) Check_Cells 1. Review Cell Health & Culture Conditions Start->Check_Cells Cells_OK Cells Healthy & Log Phase? Check_Cells->Cells_OK Check_Compound 2. Verify Compound Cells_OK->Check_Compound Yes Fix_Cells Action: Start New Culture from Frozen Stock Cells_OK->Fix_Cells No Compound_OK Correct Stock Conc.? Fresh Dilution? Check_Compound->Compound_OK Check_Assay 3. Examine Assay Protocol Compound_OK->Check_Assay Yes Fix_Compound Action: Prepare Fresh Stock & Dilutions Compound_OK->Fix_Compound No Assay_OK Correct Incubation? Controls Included? Check_Assay->Assay_OK Check_Data 4. Analyze Data Assay_OK->Check_Data Yes Fix_Assay Action: Repeat Assay with Protocol Adherence Assay_OK->Fix_Assay No Data_OK Background Subtracted? Correct Formula? Check_Data->Data_OK Consider_Alt Consider Alternative Assay (e.g., LDH, Apoptosis) Data_OK->Consider_Alt Yes Fix_Data Action: Re-calculate Results Data_OK->Fix_Data No End Hypothesis Confirmed or New Experiment Designed Consider_Alt->End Fix_Cells->Check_Cells Fix_Compound->Check_Compound Fix_Assay->Check_Assay Fix_Data->Check_Data

Caption: Troubleshooting workflow for unexpected cell viability assay results.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT assay measures cell viability based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[8]

Materials:

  • Cells in a 96-well plate

  • This compound (or other test compound)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Culture Medium (serum-free for MTT incubation step)[6][8]

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Carefully aspirate the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible inside the cells.[8]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Leave the plate in the dark for at least 2 hours to ensure complete solubilization.[9] Measure the absorbance at 570 nm with a reference wavelength of ~650 nm.[9]

  • Calculation: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control wells.

LDH Cytotoxicity Assay

The LDH assay is a colorimetric method that quantitatively measures LDH, a stable enzyme released from damaged cells upon cell lysis.[14]

Materials:

  • Cells in a 96-well plate

  • This compound (or other test compound)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar)[14]

  • Lysis Buffer (10X, typically provided in the kit)

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT protocol. It is critical to set up the following controls:[16]

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer (measures total LDH).

    • Vehicle Control: Cells treated with the compound's vehicle (e.g., DMSO).

  • Supernatant Collection: After the treatment period, centrifuge the plate at ~300 x g for 5 minutes.[14]

  • Sample Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.[16][17]

  • Reagent Addition: Prepare the LDH assay reagent according to the kit manufacturer's instructions. Add the reagent (e.g., 50 µL) to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add Stop Solution (e.g., 50 µL, if required by the kit) to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of ~680 nm should be used to subtract background absorbance.[17]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

References

Technical Support Center: Optimizing SKF-86002 Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKF-86002, a potent p38 MAPK inhibitor, in kinase assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is the inhibition of p38 MAPK, a key enzyme in the signaling cascade that controls cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound blocks the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[2]

Q2: What is the recommended starting concentration for this compound in an in vitro p38 MAPK kinase assay?

A2: The IC50 value of this compound for p38 MAPK can vary depending on the assay format. For initial experiments, a common starting concentration range for screening is 1 nM to 100 µM.[3] It is recommended to perform a dose-response curve to determine the precise IC50 under your specific experimental conditions.

Q3: What is a suitable concentration of this compound for cell-based assays?

A3: For cell-based assays, a concentration of 10 µM has been shown to be effective in inhibiting p38 MAPK-mediated processes, such as apoptosis induced by UV stress and expression of CD23 in U937 cells.[4][5] However, the optimal concentration can be cell-type dependent and should be determined empirically. It is advisable to perform a concentration-response experiment to identify the lowest effective concentration that elicits the desired biological response without causing cytotoxicity.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO, with a solubility of up to 60 mg/mL (201.78 mM).[2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solubility issues and potential solvent effects in your assay.[6]

Q5: What are the known off-target effects of this compound?

A5: Besides its potent inhibition of p38 MAPK, this compound has been reported to inhibit 5-lipoxygenase and cyclooxygenase-1 (COX-1). When interpreting experimental results, it is important to consider these potential off-target effects. If your experimental system involves pathways regulated by these enzymes, it may be necessary to include appropriate controls or use alternative p38 MAPK inhibitors with a different selectivity profile.

Data Presentation

Table 1: IC50 Values of this compound for p38 MAPKα in Different Assay Formats

Assay FormatIC50 (nM)
Homogeneous Time-Resolved Fluorescence (HTRF)110[7]
Kinase Binding Assay820[7]
In-house Biochemical Assay500 - 1000[1]

Table 2: IC50 Values of this compound for Other Kinases and Enzymes

TargetIC50
p38 MAPK0.5 - 1 µM[1]
5-LipoxygenaseNot specified
Cyclooxygenase-1 (COX-1)Not specified
IL-1 and TNF-α production (human monocytes)1 µM[2]

Experimental Protocols

Protocol 1: In Vitro p38α MAPK Kinase Assay for IC50 Determination of this compound

This protocol outlines a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α MAPK.

Materials:

  • Recombinant active human p38α MAPK

  • ATF-2 protein (substrate)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • This compound

  • DMSO

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Plate reader for luminescence detection

Procedure:

  • Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Also, prepare a vehicle control with the same final DMSO concentration.

  • Set up the assay plate: Add 5 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.[3]

  • Add p38α MAPK: Dilute the recombinant p38α MAPK in Kinase Assay Buffer to the desired concentration and add 10 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.[3]

  • Initiate the kinase reaction: Prepare a solution containing ATF-2 substrate and ATP in Kinase Assay Buffer. Add 10 µL of this solution to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α if not specified.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the kinase reaction.[3]

  • Detect kinase activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence: Read the luminescence on a plate reader.

  • Data analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines (TNF-α, IL-1) MAPKKK MAPKKK (MEKK, MLK) Cytokines->MAPKKK Stress Environmental Stress (UV, Osmotic Shock) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors phosphorylates SKF_86002 This compound SKF_86002->p38 Inflammation Inflammation MAPKAPK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_workflow A Prepare Serial Dilutions of this compound B Add this compound/Vehicle to Assay Plate A->B C Add Recombinant p38α MAPK B->C D Pre-incubate (10-15 min) C->D E Initiate Reaction with ATP/Substrate (ATF-2) D->E F Incubate at 30°C (60 min) E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Luminescence G->H I Plot Dose-Response Curve and Calculate IC50 H->I troubleshooting_logic Start Assay Issue Encountered High_Background High Background Signal? Start->High_Background Low_Signal Low Signal/Activity? High_Background->Low_Signal No Sol_High_Background Check Reagent Purity Use Fresh ATP/Buffer High_Background->Sol_High_Background Yes Inconsistent_Results Inconsistent Results? Low_Signal->Inconsistent_Results No Sol_Low_Signal Verify Enzyme Activity Optimize Reagent Concentrations Low_Signal->Sol_Low_Signal Yes Precipitation Compound Precipitation? Inconsistent_Results->Precipitation No Sol_Inconsistent Use Master Mixes Control Temperature Inconsistent_Results->Sol_Inconsistent Yes Sol_Precipitation Lower Final DMSO % Consider Co-solvents Precipitation->Sol_Precipitation Yes End Problem Resolved Precipitation->End No Sol_High_Background->End Sol_Low_Signal->End Sol_Inconsistent->End Sol_Precipitation->End

References

Technical Support Center: SKF-86002 and p38 MAPK Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF-86002 and other p38 MAPK inhibitors in long-term animal studies. The information is compiled from publicly available research and is intended to address potential challenges and unexpected outcomes during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It also exhibits inhibitory effects on lipoxygenase and cyclooxygenase, contributing to its anti-inflammatory properties.[2][3] The primary therapeutic rationale for its use is the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][4]

Q2: Are there any known species-specific toxicities associated with p38 MAPK inhibitors that I should be aware of?

A2: Yes, significant species-specific toxicities have been reported for selective p38α MAPK inhibitors. Notably, acute lymphoid and gastrointestinal toxicity has been observed in Beagle dogs.[5] This includes clinical signs such as diarrhea and fever, as well as histopathological findings of lymphoid necrosis in the gut-associated lymphoid tissue (GALT) and mucosal hemorrhages in the colon and cecum.[5] These effects were not observed in mice, rats, or cynomolgus monkeys, highlighting the importance of species selection in toxicological assessments.[5]

Q3: What are the most common toxicities observed with p38 MAPK inhibitors in preclinical and clinical studies?

A3: Several p38 MAPK inhibitors have been evaluated in preclinical and clinical settings, and some common class-specific toxicities have emerged. These include:

  • Hepatotoxicity: Elevation of liver transaminases has been a significant concern and a reason for the discontinuation of some p38 MAPK inhibitors in clinical trials.[6][7]

  • Gastrointestinal Toxicity: As mentioned, this is particularly prominent in dogs and can manifest as diarrhea and mucosal damage.[5]

  • Neurological Toxicity: Due to the expression of p38 MAPK in the brain, there are theoretical concerns for neurological side effects.[8] A central nervous system inflammatory syndrome was observed in dogs with chronic dosing of some inhibitors.[7]

  • Cardiotoxicity: The role of p38 MAPK in cardiac tissue raises concerns about potential adverse cardiovascular effects.[8][9]

  • Skin Rashes: This has been reported as an adverse event in human clinical trials.[6]

Q4: I am observing a decrease in the efficacy of this compound in my long-term study, even with consistent dosing. What could be the reason?

A4: This phenomenon, sometimes referred to as tachyphylaxis or an adaptive response, has been observed with some p38 MAPK inhibitors. For instance, in some studies, an initial rapid decrease in acute phase reactants like C-reactive protein (CRP) was followed by a return to baseline levels despite continued treatment.[7] This suggests that compensatory mechanisms may be activated in vivo over time. When designing long-term studies, it is advisable to include interim analyses of efficacy biomarkers to monitor for such effects.

Troubleshooting Guides

Guide 1: Unexpected Animal Morbidity or Mortality
Observed Issue Potential Cause Recommended Action
Sudden onset of diarrhea, lethargy, and fever, particularly in canine models.Acute gastrointestinal and lymphoid toxicity, a known species-specific effect of p38 MAPK inhibitors in dogs.[5]1. Immediately consult with the institutional veterinarian. 2. Consider dose reduction or discontinuation in the affected animals. 3. Perform a thorough necropsy and histopathological examination of the gastrointestinal tract and lymphoid tissues. 4. If using a canine model, consider the use of a different species (e.g., rat, non-human primate) for long-term studies, as they have not been reported to exhibit this specific toxicity.[5]
Gradual weight loss, decreased activity, and elevated liver enzymes in blood work.Potential hepatotoxicity, a known class-specific effect of p38 MAPK inhibitors.[6][7]1. Monitor liver enzymes (ALT, AST) regularly throughout the study. 2. At the study endpoint, perform a detailed histopathological evaluation of the liver. 3. Consider dose-response studies to identify a potential no-observed-adverse-effect level (NOAEL). 4. In vitro studies using hepatocytes (e.g., HepG2 cells) could be conducted to assess direct hepatotoxic potential.[10]
Neurological signs such as ataxia, tremors, or behavioral changes.Potential central nervous system (CNS) toxicity.[7][8]1. Conduct regular neurological examinations of the animals. 2. At necropsy, perform a thorough examination of the central nervous system, including histopathology. 3. If CNS effects are a concern, consider using a p38 MAPK inhibitor with lower CNS penetration.[7]
Guide 2: Inconsistent or Unexpected Experimental Results
Observed Issue Potential Cause Recommended Action
Lower than expected efficacy in a rat model compared to in vitro human cell line data.Species-specific differences in the potency of p38 MAPK inhibitors.[11]1. Be aware that the IC50 values for TNF-α inhibition can be significantly higher in rats compared to humans.[11] 2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in your chosen animal model to ensure adequate target engagement at the doses being used. 3. Consider measuring downstream markers of p38 MAPK activity in your animal model to confirm target inhibition.
Loss of inhibitory effect on pro-inflammatory cytokine production over time in vitro.Cellular adaptation to the inhibitor.[12]1. In cell-based assays, be aware that prolonged exposure (>2 hours) of monocytes to this compound may lead to a loss of inhibitory activity on IL-1β production.[12] 2. For in vitro experiments, consider shorter incubation times or experimental designs that account for potential cellular adaptation.

Quantitative Data Summary

Parameter Value System Reference
This compound IC50
IL-1 & TNF-α production1 µMLPS-stimulated human monocytes[2][4]
Prostanoid production1 µMHuman monocytes[3]
Prostanoid production70 µMRat basophilic leukemia (RBL-1) cells[3]
PGH2 synthase activity120 µMIn vitro enzyme assay[3]
5-lipoxygenase products10-40 µMRBL-1 cells and human neutrophils[3]
In Vivo Efficacy
Anti-arthritic activity10-90 mg/kg (p.o., daily for 22 days)Rat[4]

Experimental Protocols & Signaling Pathways

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. This compound acts as an inhibitor of p38, thereby blocking these downstream effects.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Targets->Cytokine_Production Leads to SKF_86002 This compound SKF_86002->p38_MAPK Inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

General Workflow for Investigating Unexpected Toxicity in Long-Term Studies

This workflow provides a logical progression for troubleshooting adverse events observed during in vivo experiments with this compound or other p38 MAPK inhibitors.

toxicity_workflow Observation Observation of Adverse Event (e.g., weight loss, clinical signs) Vet_Consult Immediate Veterinary Consultation Observation->Vet_Consult Dose_Response Review Dose and PK/PD Data Vet_Consult->Dose_Response Blood_Analysis Conduct Clinical Pathology (Hematology, Blood Chemistry) Dose_Response->Blood_Analysis Necropsy Perform Gross Necropsy Blood_Analysis->Necropsy Histopathology Conduct Histopathological Examination (Target organs: Liver, GI tract, Lymphoid tissue) Necropsy->Histopathology Conclusion Correlate Findings and Determine Causality Histopathology->Conclusion Action Action Plan (e.g., Dose adjustment, change of species, study termination) Conclusion->Action

Caption: A systematic workflow for troubleshooting unexpected toxicity in animal studies.

References

Technical Support Center: Cellular Adaptation to Prolonged SKF-86002 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving prolonged exposure to SKF-86002, a potent p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active small molecule inhibitor that primarily targets p38 mitogen-activated protein kinase (MAPK).[1][2] p38 MAPK is a key enzyme in the signaling cascade responsible for the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] By inhibiting p38 MAPK, this compound blocks the downstream signaling that leads to the production of these inflammatory mediators.

Q2: We are observing a decrease in the inhibitory effect of this compound on cytokine production after a few hours of treatment. Is this expected?

Yes, this phenomenon, often referred to as tachyphylaxis or acute tolerance, has been observed with this compound and other p38 MAPK inhibitors.[3][4] Studies have shown that exposure of human monocytes to this compound for more than two hours can lead to a loss of its inhibitory activity on IL-1β production. This suggests that cells can adapt to prolonged exposure to the compound.

Q3: What are the potential molecular mechanisms behind cellular adaptation to this compound?

Cellular adaptation to p38 MAPK inhibitors like this compound can occur through several mechanisms:

  • Activation of Feedback Loops: Inhibition of p38 MAPK can disrupt negative feedback loops that normally keep the pathway in check. This can lead to the hyperactivation of upstream kinases, ultimately overriding the inhibitory effect of this compound.

  • Crosstalk and Activation of Alternative Signaling Pathways: Cells can compensate for the inhibition of the p38 MAPK pathway by upregulating parallel signaling cascades, most notably the ERK (extracellular signal-regulated kinase) pathway. Activation of the ERK pathway can promote cell survival and proliferation, counteracting the effects of this compound.

  • Receptor Desensitization or Downregulation: Continuous exposure to an inhibitor can lead to changes in the upstream receptors that activate the p38 MAPK pathway, making them less responsive to stimuli.

Q4: Can prolonged exposure to this compound lead to the development of stable, resistant cell lines?

Yes, it is possible to generate cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating concentrations of the compound. This process mimics the development of drug resistance in a clinical setting and can be a valuable tool for studying the long-term adaptation mechanisms.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Initial inhibition of cytokine production, followed by a rebound at later time points. Tachyphylaxis due to activation of feedback loops or alternative signaling pathways.- Conduct time-course experiments to characterize the kinetics of adaptation. - Analyze the phosphorylation status of upstream kinases (e.g., MKK3/6) and key components of parallel pathways (e.g., ERK1/2) at different time points. - Consider using a combination of inhibitors to target both the p38 MAPK pathway and the compensatory pathways.
High variability in the dose-response to this compound between experiments. - Cell passage number and confluency can affect signaling pathways. - Inconsistent stimulation conditions (e.g., LPS concentration, incubation time). - Degradation of this compound in solution.- Use cells within a consistent and low passage number range. - Standardize cell seeding density and ensure consistent confluency at the time of treatment. - Prepare fresh this compound solutions for each experiment from a frozen stock.
Unexpected or off-target effects observed at higher concentrations of this compound. This compound may inhibit other kinases or cellular processes at high concentrations.- Perform a dose-response curve to determine the optimal concentration that inhibits p38 MAPK without causing significant off-target effects. - Use a more specific p38 MAPK inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition. - Consult kinase profiling data for this compound if available.
Difficulty in generating a stable this compound-resistant cell line. - The starting concentration of this compound is too high, leading to excessive cell death. - The incremental increase in drug concentration is too rapid for the cells to adapt. - The parental cell line is intrinsically resistant or has a low propensity to develop resistance.- Start with a low concentration of this compound (e.g., around the IC20) to allow for initial adaptation. - Increase the drug concentration slowly and in small increments, ensuring the cells have sufficient time to recover and proliferate at each step. - Screen different cell lines to identify one that is more amenable to developing resistance.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetAssay SystemIC50 (µM)Reference
p38α MAPKRecombinant enzyme assay0.4[5]
IL-1 ProductionLPS-stimulated human monocytes1[1][2]
TNF-α ProductionLPS-stimulated human monocytes1[1][2]

Table 2: Hypothetical Dose-Response Data for this compound in Sensitive vs. Adapted Cells

Cell LineTreatment DurationIC50 for IL-1β Inhibition (µM)
Parental Monocytic Cell Line2 hours1.2
Parental Monocytic Cell Line24 hours8.5
This compound Adapted Cell Line24 hours> 50

Experimental Protocols

Protocol 1: Generation of this compound Adapted/Resistant Cell Lines

This protocol describes a general method for generating cell lines with acquired resistance to this compound by continuous exposure to escalating concentrations of the inhibitor.

Materials:

  • Parental cell line of interest (e.g., a human monocytic cell line like THP-1)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, filtered pipette tips and culture vessels

Procedure:

  • Determine the initial IC50 of this compound: Perform a standard cell viability or cytokine inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in their complete medium containing a low concentration of this compound, typically starting at the IC10-IC20 value.

  • Monitor and Passage: Closely monitor the cells for signs of toxicity and proliferation. When the cells reach approximately 80% confluency, passage them as you would normally, but maintain the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the initial this compound concentration, increase the concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Adapt: Continue this cycle of monitoring, passaging, and gradual dose escalation over several weeks to months. The cells that survive and continue to proliferate will have adapted to the presence of this compound.

  • Characterize the Resistant Phenotype: Once a cell line is established that can proliferate in a significantly higher concentration of this compound than the parental line, characterize its resistance by re-evaluating the IC50.

  • Cryopreservation: At each major step of increased drug concentration, it is advisable to cryopreserve a stock of the cells for future experiments.

Protocol 2: Analysis of p38 MAPK and ERK Pathway Activation by Western Blot

This protocol outlines the steps to analyze the phosphorylation status of p38 MAPK and ERK1/2 as a way to investigate the cellular response to this compound.

Materials:

  • Sensitive and this compound-adapted cells

  • This compound

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed both sensitive and adapted cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for various time points. Include a positive control with a known p38 MAPK activator (e.g., LPS).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualization

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) ASK1 ASK1 MEKKs MEKKs Inflammatory Cytokines (TNF-a, IL-1) Inflammatory Cytokines (TNF-a, IL-1) TAK1 TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 TAK1->MKK3 TAK1->MKK6 p38_MAPK p38_MAPK MKK3->p38_MAPK MKK6->p38_MAPK Transcription Factors (ATF2, c-Jun) Transcription Factors (ATF2, c-Jun) p38_MAPK->Transcription Factors (ATF2, c-Jun) Kinases (MK2) Kinases (MK2) p38_MAPK->Kinases (MK2) Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation Transcription Factors (ATF2, c-Jun)->Inflammation Cell Cycle Arrest Cell Cycle Arrest Kinases (MK2)->Cell Cycle Arrest SKF_86002 This compound SKF_86002->p38_MAPK

Caption: Canonical p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Resistance start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 treat_low Treat with low concentration (IC10-IC20) ic50->treat_low monitor Monitor cell growth and passage treat_low->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose increase_dose->monitor Repeat cycle characterize Characterize resistant phenotype (re-determine IC50) increase_dose->characterize end This compound Adapted Cell Line characterize->end

Caption: Workflow for generating this compound adapted/resistant cell lines.

Crosstalk_Adaptation cluster_p38 p38 MAPK Pathway cluster_erk ERK MAPK Pathway p38 p38 MAPK p38_response Pro-apoptotic/ Anti-proliferative Response p38->p38_response ERK ERK p38->ERK Inhibitory Crosstalk Cell_Fate Cellular Outcome: Reduced Apoptosis, Increased Survival ERK_response Pro-survival/ Proliferative Response ERK->ERK_response ERK_response->Cell_Fate SKF_86002 Prolonged this compound Exposure SKF_86002->p38 SKF_86002->ERK Upregulation of ERK (Adaptation)

Caption: Adaptation to this compound via ERK pathway upregulation.

References

Technical Support Center: The Impact of SKF-86002 on Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for investigating the effects of the p38 MAPK inhibitor, SKF-86002, on cellular morphology.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] Its primary mechanism involves blocking the activity of the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses, including the production of cytokines like IL-1 and TNF-α.[1][2][5] Additionally, it has been shown to inhibit the lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid.[1][2][3]

Q2: How does the inhibition of p38 MAPK by this compound affect cell morphology?

A2: The p38 MAPK pathway plays a significant role in regulating the organization and dynamics of the cellular cytoskeleton, which is the primary determinant of cell shape, adhesion, and motility. This regulation occurs through the phosphorylation of various downstream targets that influence both actin filaments and microtubules.[6][7][8] Therefore, by inhibiting p38 MAPK, this compound can indirectly alter the cytoskeletal architecture, leading to observable changes in cell morphology. For instance, processes like actin polymerization, stress fiber formation, and cell spreading can be affected.[6][9]

Q3: What specific morphological changes can be expected when treating cells with this compound?

A3: While the precise effects are cell-type dependent, inhibition of the p38 MAPK pathway may lead to:

  • Alterations in Actin Cytoskeleton: Changes in the formation of stress fibers, lamellipodia, and filopodia, which are crucial for cell adhesion, spreading, and migration.[7][10]

  • Changes in Cell Spreading and Adhesion: As cytoskeletal remodeling is essential for cell attachment and spreading on a substrate, treatment may lead to a more rounded cell morphology or reduced cell area.[9]

  • Impact on Microtubule Dynamics: The p38 MAPK pathway can influence microtubule stability and organization.[11] While less directly characterized for this compound, effects on microtubule-dependent processes are possible.

Q4: What is a recommended starting concentration and incubation time for this compound?

A4: A common effective concentration for this compound in cell culture is around 10 µM.[2][3] However, the optimal concentration and incubation time are highly dependent on the cell line and the specific biological question. It is critical to perform a dose-response experiment (e.g., from 1 µM to 50 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the ideal conditions that produce a measurable effect on morphology without causing significant cytotoxicity.

Section 2: Experimental Protocols

Detailed Protocol: Immunofluorescence Staining of Actin and Microtubules

This protocol provides a method for visualizing the actin and microtubule cytoskeleton in adherent cells treated with this compound.

Materials:

  • Cells of interest cultured on sterile glass coverslips (12mm) in a multi-well plate.[12]

  • This compound (and DMSO as a vehicle control).

  • Phosphate-Buffered Saline (PBS).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.[13]

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS.[13][14]

  • Primary Antibody: Anti-α-tubulin antibody (e.g., DM1A clone).

  • Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the primary antibody's host species.

  • Actin Stain: Fluorophore-conjugated Phalloidin (e.g., Alexa Fluor 546 Phalloidin).[14]

  • Nuclear Stain: DAPI or Hoechst 33342.[12]

  • Mounting Medium.

Methodology:

  • Cell Seeding and Treatment:

    • Place sterile glass coverslips into the wells of a 12-well or 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 40-50% confluency at the time of fixation. This ensures single, isolated cells are available for imaging.[13]

    • Allow cells to adhere and grow for at least 24 hours.

    • Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO) for the predetermined time.

  • Fixation (Choose one method):

    • For Actin and General Structure (PFA): Gently aspirate the culture medium. Wash twice with warm PBS.[13] Add 4% PFA and incubate for 15-20 minutes at room temperature.[15][16]

    • For Microtubules (Methanol): Gently aspirate the culture medium. Wash twice with warm PBS. Add ice-cold (-20°C) methanol and incubate for 5-10 minutes at -20°C.[12][15]

  • Permeabilization (Skip if using Methanol Fixation):

    • Wash the fixed cells three times with PBS for 5 minutes each.

    • Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[14]

  • Blocking:

    • Wash the cells three times with PBS.

    • Add Blocking Buffer (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[14]

  • Staining:

    • Primary Antibody (for Microtubules): Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Secondary Antibody and Phalloidin (for Actin): Dilute the fluorescent secondary antibody and fluorescent phalloidin in Blocking Buffer. Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.[12]

    • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining and Mounting:

    • Incubate cells with a diluted DAPI or Hoechst solution for 5 minutes.[12]

    • Wash twice more with PBS.

    • Carefully remove the coverslip from the well, wick away excess PBS with a lab wipe, and mount it cell-side down onto a glass slide with a drop of mounting medium.

    • Seal the edges with nail polish and store at 4°C, protected from light, until imaging.

Section 3: Data Quantification and Presentation

Recommended Software Tools:

  • ImageJ/Fiji: A free, open-source platform with numerous plugins for analyzing cell morphology, including measuring area, perimeter, circularity, and fluorescence intensity.[17]

  • CellProfiler: Free, open-source software designed for high-throughput, automated image analysis.[17]

  • Imaris: A commercial software that provides advanced 3D and 4D image analysis, including tools for tracing filaments and measuring complex shapes.[18]

  • VAMPIRE: A software tool that uses machine learning for detailed quantification of cell and nuclear morphologies.[19]

Table for Quantitative Morphological Data:

Use the following table structure to organize your quantitative data for easy comparison between control and treated groups.

Treatment GroupConcentrationCell Area (µm²)Perimeter (µm)Circularity (0-1)Stress Fiber Intensity (A.U.)Number of Lamellipodia per Cell
Vehicle Control0.1% DMSO
This compound1 µM
This compound10 µM
This compound25 µM

Values should be presented as Mean ± Standard Deviation from at least three independent experiments.

Section 4: Troubleshooting Guide

Issue 1: High background fluorescence obscures cytoskeletal details.

  • Possible Cause: Insufficient washing, non-specific antibody binding, or autofluorescence from the compound.

  • Solution:

    • Increase the number and duration of wash steps after fixation and antibody incubations.[13]

    • Ensure the blocking step is performed for at least 30 minutes. Consider increasing the BSA concentration or trying a different blocking agent (e.g., serum from the secondary antibody host).[20]

    • Image an unstained, treated sample to check if this compound is autofluorescent at the wavelengths being used.

Issue 2: The cytoskeletal staining is weak or absent.

  • Possible Cause: Ineffective fixation, poor antibody penetration, or degraded reagents.

  • Solution:

    • If staining for microtubules, methanol fixation is often preferred as PFA can mask some tubulin epitopes.[15]

    • Ensure permeabilization is complete by slightly increasing the Triton X-100 concentration or incubation time.

    • Verify the activity of antibodies and phalloidin. Use a positive control cell line known to have robust staining. Ensure reagents have been stored correctly and are not expired.

Issue 3: Cells appear rounded, detached, or show signs of apoptosis after treatment.

  • Possible Cause: The concentration of this compound or the vehicle (DMSO) is cytotoxic.

  • Solution:

    • Perform a cell viability assay (e.g., Trypan Blue, MTT assay) to determine the cytotoxic threshold of this compound for your specific cell line.

    • Lower the treatment concentration to a non-toxic level.

    • Ensure the final concentration of the DMSO vehicle is kept low, typically below 0.1%, as higher concentrations can be toxic and affect cell morphology.[21]

Issue 4: High variability in cell morphology within the same treatment group or between experiments.

  • Possible Cause: Inconsistent cell culture practices, including cell density and passage number.

  • Solution:

    • Standardize the cell seeding density to ensure cells are at a consistent level of confluency during treatment.[20]

    • Use cells within a narrow, low passage number range, as high-passage cells can exhibit altered morphology and responses to stimuli.[22]

    • Ensure thorough mixing of the cell suspension before plating to avoid uneven cell distribution, which can lead to the "edge effect" in multi-well plates.[20]

Section 5: Visualizations

SKF_86002_Pathway cluster_stimuli External Stimuli (e.g., Stress, Cytokines) Stimuli Stimuli p38 p38 MAPK Stimuli->p38 Downstream Downstream Effectors (e.g., MAPKAPK2, Transcription Factors) p38->Downstream SKF This compound SKF->p38 Cytoskeleton Actin & Microtubule Dynamics Downstream->Cytoskeleton Morphology Cell Morphology (Shape, Adhesion, Motility) Cytoskeleton->Morphology

Caption: this compound inhibits p38 MAPK, altering cytoskeletal dynamics.

Experimental_Workflow A 1. Seed Cells on Coverslips B 2. Treat with This compound A->B C 3. Fix & Permeabilize Cells B->C D 4. Stain Cytoskeleton & Nucleus C->D E 5. Acquire Images (Fluorescence Microscopy) D->E F 6. Quantify Morphological Parameters E->F G 7. Analyze & Present Data F->G

Caption: Workflow for assessing this compound's impact on cell morphology.

Troubleshooting_Workflow Start Problem: Weak or No Staining CheckFix Was the correct fixation method used? (e.g., Methanol for Tubulin) Start->CheckFix Sol_Fix Solution: Switch to appropriate fixation method. CheckFix->Sol_Fix No CheckReagent Are reagents (antibodies, phalloidin) expired or stored improperly? CheckFix->CheckReagent Yes End Staining Improved Sol_Fix->End Sol_Reagent Solution: Use fresh, validated reagents. CheckReagent->Sol_Reagent Yes CheckPerm Was permeabilization step sufficient? CheckReagent->CheckPerm No Sol_Reagent->End Sol_Perm Solution: Optimize Triton X-100 concentration/time. CheckPerm->Sol_Perm No CheckPerm->End Yes Sol_Perm->End

Caption: Troubleshooting flowchart for weak immunofluorescence signals.

References

Technical Support Center: SKF-86002 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using SKF-86002 in fluorescent assays. Find answers to frequently asked questions and troubleshooting guides to address potential interference from this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and potent inhibitor of p38 MAP kinase, with an IC50 of approximately 1 µM for the inhibition of IL-1 and TNF-α production in human monocytes stimulated by lipopolysaccharide (LPS).[1][2][3][4] It also inhibits the metabolism of arachidonic acid by lipoxygenase and cyclooxygenase.[1][2][3][4] Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in the inflammatory response.[1][2][5]

Q2: Can this compound interfere with fluorescent assays?

Yes, this compound has the potential to interfere with fluorescent assays. While this compound itself is not intrinsically fluorescent, it becomes fluorescent upon binding to the ATP-binding site of various kinases.[6][7][8] This induced fluorescence can lead to increased background signal or spectral overlap with other fluorophores used in an assay.

Q3: What are the fluorescent properties of this compound when bound to a kinase?

When bound to a kinase, this compound exhibits fluorescence with an emission spectrum in the 400-500 nm range.[8] The exact excitation and emission maxima can be influenced by the specific kinase it is bound to and the polarity of the solvent environment.[8] This emission range suggests a potential for spectral overlap with commonly used blue and green fluorophores such as DAPI, FITC, and GFP.

Q4: What are the common signs of interference from this compound in my fluorescent assay?

Common signs of interference include:

  • High background fluorescence: An unusually high signal in wells containing this compound, even in the absence of the intended fluorescent probe.

  • Inconsistent results: High variability between replicate wells treated with this compound.

  • Apparent "inhibition" or "activation" that is not dose-dependent in a logical manner.

  • A shift in the emission spectrum of your fluorescent probe.

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background fluorescence can be a significant issue when using this compound. The following steps can help you troubleshoot and mitigate this problem.

Potential Cause & Solution

Potential CauseSuggested Solution
Intrinsic fluorescence of this compound-kinase complex 1. Run a compound-only control: Measure the fluorescence of this compound in your assay buffer without any other fluorescent reagents. 2. Subtract background: If the background is consistent, subtract the signal from the compound-only control from your experimental wells. 3. Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize its fluorescent contribution.
Light scattering 1. Check for precipitation: Visually inspect the wells for any signs of compound precipitation. 2. Increase solubility: If precipitation is observed, consider using a lower concentration of this compound or adding a small amount of a solubilizing agent like DMSO (ensure it's compatible with your assay).
Contamination of reagents 1. Use fresh reagents: Prepare fresh assay buffers and reagent solutions. 2. Check for autofluorescence of media and buffers: Some cell culture media and buffers can have intrinsic fluorescence.
Problem 2: Spectral Overlap with Your Fluorophore

The fluorescence emission of the this compound-kinase complex can overlap with the spectra of other fluorophores, leading to inaccurate measurements.

Potential Cause & Solution

Potential CauseSuggested Solution
Emission of this compound-kinase complex overlaps with your dye 1. Choose spectrally distinct fluorophores: If possible, use fluorophores with emission spectra in the red or far-red region (e.g., TRITC, Cy5, Alexa Fluor 647) to minimize overlap with this compound's emission (400-500 nm).[9] 2. Use a spectral unmixing tool: If your plate reader or microscope has this capability, it can help to mathematically separate the overlapping spectra. 3. Optimize filter sets: Use narrow bandpass filters to specifically detect the emission of your fluorophore of interest and exclude the signal from this compound.
Broad emission spectrum of your fluorophore 1. Select dyes with narrower emission peaks: Some fluorescent dyes have inherently narrower emission spectra, which can reduce the likelihood of overlap.

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of the this compound-Kinase Complex

This protocol will help you determine the specific fluorescent properties of this compound when bound to your kinase of interest in your experimental buffer.

Materials:

  • This compound

  • Purified kinase of interest

  • Assay buffer

  • Spectrofluorometer or fluorescent plate reader with scanning capabilities

Method:

  • Prepare a solution of the purified kinase in your assay buffer at a concentration relevant to your experiment.

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Add this compound to the kinase solution to a final concentration where you expect binding to occur (e.g., 1-10 µM). Also, prepare a "buffer + this compound" control and a "kinase-only" control.

  • Incubate the solutions at the appropriate temperature for a sufficient time to allow for binding.

  • Excitation Scan: Set the emission wavelength to a value within the expected range (e.g., 450 nm). Scan a range of excitation wavelengths (e.g., 300-420 nm) to find the peak excitation.

  • Emission Scan: Set the excitation wavelength to the peak determined in the previous step. Scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

  • Repeat the scans for the control solutions to identify any background fluorescence.

Protocol 2: Compound Interference Assay

This protocol is designed to assess the level of interference of this compound in your specific fluorescent assay.

Materials:

  • Your complete fluorescent assay system (cells, enzymes, substrates, fluorescent probes, etc.)

  • This compound

  • Control inhibitor (a known non-fluorescent inhibitor for your target, if available)

  • Fluorescent plate reader

Method:

  • Set up your assay in a multi-well plate format.

  • Include the following control wells:

    • No-compound control: Your complete assay system without any inhibitor.

    • This compound control: Your complete assay system with a range of this compound concentrations.

    • Compound-only control: Assay buffer with the same range of this compound concentrations (no other assay components).

    • Non-fluorescent inhibitor control (optional): Your complete assay system with a known non-fluorescent inhibitor.

  • Run the assay according to your standard protocol.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for your probe.

  • Data Analysis:

    • Subtract the fluorescence of the "compound-only control" from the "this compound control" wells to correct for the compound's intrinsic fluorescence.

    • Compare the corrected signal of the "this compound control" to the "no-compound control" and the "non-fluorescent inhibitor control" to determine the true inhibitory effect of this compound.

Visualizations

SKF_86002_Mechanism_of_Action cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cell Monocyte / Macrophage LPS LPS p38_MAPK_pathway p38 MAPK Pathway LPS->p38_MAPK_pathway Cytokine_Production Pro-inflammatory Cytokine Production (IL-1, TNF-α) p38_MAPK_pathway->Cytokine_Production Arachidonic_Acid_Metabolism Arachidonic Acid Metabolism SKF_86002 This compound SKF_86002->p38_MAPK_pathway Inhibits SKF_86002->Arachidonic_Acid_Metabolism Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High Background or Inconsistent Results with this compound Run_Controls Run Compound-Only and No-Fluorophore Controls Start->Run_Controls Is_Compound_Fluorescent Is the compound fluorescent in the assay buffer? Run_Controls->Is_Compound_Fluorescent Subtract_Background Subtract Background Signal Is_Compound_Fluorescent->Subtract_Background Yes No_Fluorescence No Intrinsic Fluorescence Is_Compound_Fluorescent->No_Fluorescence No Check_Spectral_Overlap Determine Excitation/Emission of This compound-Kinase Complex Subtract_Background->Check_Spectral_Overlap Significant_Overlap Is there significant spectral overlap? Check_Spectral_Overlap->Significant_Overlap Change_Fluorophore Switch to a Red-Shifted Fluorophore Significant_Overlap->Change_Fluorophore Yes Optimize_Filters Use Narrow Bandpass Filters Significant_Overlap->Optimize_Filters Alternatively No_Overlap Minimal Overlap Significant_Overlap->No_Overlap No Problem_Solved Problem Resolved Change_Fluorophore->Problem_Solved Optimize_Filters->Problem_Solved No_Fluorescence->Check_Spectral_Overlap No_Overlap->Problem_Solved

Caption: Troubleshooting workflow for this compound interference.

References

Validation & Comparative

A Head-to-Head Comparison of p38 MAPK Inhibitors: SKF-86002 versus SB203580

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides an objective comparison of two widely used p38 MAPK inhibitors, SKF-86002 and SB203580, focusing on their inhibitory potency, selectivity, and the experimental protocols to evaluate their efficacy.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Consequently, p38 MAPK has emerged as a significant therapeutic target. This compound and SB203580 are two small molecule inhibitors that have been instrumental in elucidating the role of p38 MAPK in various cellular processes.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the available IC50 data for this compound and SB203580 against p38 MAPK isoforms and other relevant targets.

InhibitorTargetIC50Other Notable Activities
This compound p38 MAPK0.5-1 µM[2][3]Inhibits LPS-induced IL-1 and TNF-α production in human monocytes (IC50 = 1 µM)[4][5]. Also inhibits lipoxygenase and cyclooxygenase-mediated metabolism of arachidonic acid[4][5].
SB203580 p38α (SAPK2a)50 nMInhibits p38β2 (SAPK2b) with an IC50 of 500 nM. Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. It can also inhibit the phosphorylation of PKB (Akt) at higher concentrations (IC50 = 3-5 µM)[6].

p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK cascade is a multi-tiered signaling pathway. External stimuli, such as cytokines or cellular stress, activate upstream kinases that, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to a cellular response. Both this compound and SB203580 are ATP-competitive inhibitors that bind to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream_Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Substrates->Cellular_Response Inhibitors This compound SB203580 Inhibitors->p38 Inhibition

p38 MAPK signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Comparison

A standardized workflow is essential for the objective comparison of kinase inhibitors. The following diagram outlines a typical experimental approach for evaluating and comparing the efficacy of this compound and SB203580.

experimental_workflow cluster_workflow Experimental Workflow start Start: Select Inhibitors (this compound, SB203580) biochemical_assay In Vitro Kinase Assay start->biochemical_assay cellular_assay Cell-Based Assay start->cellular_assay data_analysis Data Analysis and IC50 Determination biochemical_assay->data_analysis western_blot Western Blot Analysis cellular_assay->western_blot western_blot->data_analysis conclusion Conclusion: Compare Potency and Selectivity data_analysis->conclusion

A typical experimental workflow for comparing p38 MAPK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key assays used to characterize p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.

Materials and Reagents:

  • Recombinant active p38α MAPK

  • Recombinant ATF2 protein (or other suitable substrate)

  • This compound and SB203580

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (or similar detection method)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and SB203580 in DMSO, and then dilute further in Kinase Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitors or vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant p38α MAPK to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mix containing recombinant ATF2 and ATP. Add this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity by quantifying ADP production using a detection kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's protocol.[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay for p38 Inhibition (Western Blot)

This assay measures the ability of an inhibitor to block p38 MAPK signaling within a cellular context by assessing the phosphorylation of a downstream target, such as MAPK-activated protein kinase 2 (MAPKAPK2) or ATF2.

Materials and Reagents:

  • Cell line (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • This compound and SB203580

  • Stimulant (e.g., anisomycin, LPS)

  • Ice-cold PBS

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MAPKAPK2, anti-total-MAPKAPK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound, SB203580, or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin) for 20-30 minutes to activate the p38 MAPK pathway.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38 and its downstream target.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. Compare the levels of phosphorylation in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.

Conclusion

Both this compound and SB203580 are valuable tools for investigating the p38 MAPK pathway. SB203580 exhibits significantly higher potency, particularly against the p38α isoform, and has been well-characterized in terms of its selectivity. This makes it a preferred choice for studies requiring high specificity for p38α/β. However, its off-target effects at higher concentrations should be considered.[6]

This compound is a less potent inhibitor but has demonstrated anti-inflammatory effects in cellular models.[4][5] Its broader inhibitory profile, which includes cyclooxygenases and lipoxygenases, may be advantageous in certain experimental contexts but can also complicate the interpretation of results.[4][5]

The choice between this compound and SB203580 should be guided by the specific experimental goals, the required potency and selectivity, and the cellular context of the study. The provided protocols offer a framework for researchers to empirically determine the most suitable inhibitor for their research needs.

References

A Comparative Analysis of p38 MAPK Inhibitors: SKF-86002 vs. BIRB 796

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the efficacy and mechanisms of two prominent p38 MAPK inhibitors, supported by experimental data and pathway analysis.

In the landscape of kinase inhibitors, the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point for therapeutic intervention in inflammatory diseases and cancer. This guide provides a comprehensive comparison of two key p38 MAPK inhibitors, SKF-86002 and BIRB 796 (Doramapimod), intended for researchers, scientists, and professionals in drug development. This comparison delves into their mechanisms of action, biochemical potency, and cellular activity, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and BIRB 796 target the p38 MAPK, a critical signaling node in the cellular response to stress and inflammatory cytokines.[1][2][3] However, they exhibit distinct mechanisms of inhibition.

This compound is an ATP-competitive inhibitor, binding to the active site of p38 MAPK.[4] Its action also extends to the inhibition of lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid.[5][6]

BIRB 796 , in contrast, is a highly potent and selective allosteric inhibitor.[7][8] It binds to a novel, allosteric site on the p38 kinase, stabilizing an inactive conformation and thereby preventing the binding of ATP.[7][8] This unique mechanism contributes to its high affinity and slow dissociation rate.[9][10]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and BIRB 796 against p38 MAPK and other relevant targets.

Target Inhibitor IC50 / Kd Assay Conditions Reference
p38α MAPK BIRB 796IC50: 38 nMCell-free assay[9]
Kd: 0.1 nMTHP-1 cells[9]
p38β MAPK BIRB 796IC50: 65 nMCell-free assay[9]
p38γ MAPK BIRB 796IC50: 200 nMCell-free assay[9]
p38δ MAPK BIRB 796IC50: 520 nMCell-free assay[9]
p38 MAPK This compoundIC50: 0.5-1 µM-[4]
LPS-induced TNF-α production BIRB 796IC50: 21 nMHuman PBMCs[11]
EC50: 16-22 nMTHP-1 cells[9]
This compoundIC50: 1 µMHuman monocytes[5][12]
LPS-induced IL-1 production This compoundIC50: 1 µMHuman monocytes[5][12]
JNK2α2 BIRB 796IC50: 98 nM-[11]
c-Raf-1 BIRB 796IC50: 1.4 µM-[11]

Signaling Pathway and Inhibition Mechanism

The p38 MAPK signaling cascade is a key pathway in the cellular response to external stressors, leading to the production of pro-inflammatory cytokines.[1][3] Both this compound and BIRB 796 interrupt this pathway at the level of p38 MAPK, albeit through different binding mechanisms.

p38_MAPK_pathway Stress Stress Stimuli (e.g., LPS, UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (e.g., MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., MK2, ATF2, CREB) p38->Downstream Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Downstream->Cytokines SKF86002 This compound (ATP-Competitive) SKF86002->p38 BIRB796 BIRB 796 (Allosteric) BIRB796->p38

Caption: The p38 MAPK signaling pathway and points of inhibition.

Experimental Protocols

TNF-α Inhibition Assay in THP-1 cells

This protocol is a standard method to assess the efficacy of p38 MAPK inhibitors in a cellular context.

experimental_workflow start Start culture Culture THP-1 cells start->culture preincubate Pre-incubate cells with This compound or BIRB 796 (30 min) culture->preincubate stimulate Stimulate with LPS (1 µg/mL) preincubate->stimulate incubate Incubate overnight (18-24 hours) stimulate->incubate collect Collect supernatant incubate->collect elisa Analyze TNF-α levels by ELISA collect->elisa end End elisa->end

Caption: Workflow for TNF-α inhibition assay.

Detailed Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Preparation: Stock solutions of this compound and BIRB 796 are prepared in DMSO and serially diluted to the desired concentrations in culture medium.

  • Assay Procedure:

    • THP-1 cells are seeded in 96-well plates.

    • Cells are pre-incubated with various concentrations of the inhibitors or vehicle (DMSO) for 30 minutes.[9]

    • Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to stimulate TNF-α production.[9]

    • The plates are incubated for 18-24 hours.[9]

  • TNF-α Quantification:

    • The supernatant is collected from each well.

    • The concentration of human TNF-α is determined using a commercially available ELISA kit according to the manufacturer's instructions.[9]

  • Data Analysis: The IC50 values are calculated by nonlinear regression analysis of the dose-response curves.[9]

In Vivo Efficacy

BIRB 796 has demonstrated in vivo efficacy in a mouse model of established collagen-induced arthritis, where a dose of 30 mg/kg resulted in an 84% inhibition of TNF-α.[9] It also showed a 63% inhibition of arthritis severity in the same model.[10]

This compound has shown anti-inflammatory and anti-arthritic activity in vivo.[5] In a murine model of endotoxin shock, this compound provided protection against mortality.[13] Daily oral administration of 10-90 mg/kg significantly decreased hindleg volumes in an adjuvant-induced arthritis model.[14]

Selectivity Profile

BIRB 796 exhibits high selectivity for p38 MAPK over other kinases.[10] While it shows some activity against JNK2, the inhibition of the JNK2 downstream pathway only occurs at micromolar concentrations.[15][16] It has insignificant inhibition of ERK-1, SYK, and IKK2.[9]

This compound , in addition to p38 MAPK, also inhibits cyclooxygenase and 5-lipoxygenase, indicating a broader spectrum of activity on arachidonic acid metabolism.[4][6]

Conclusion

Both this compound and BIRB 796 are valuable research tools for investigating the p38 MAPK pathway. BIRB 796 stands out for its exceptional potency and selectivity, stemming from its unique allosteric binding mechanism. This makes it a preferred tool for specific p38 MAPK inhibition. This compound, while less potent, offers a different profile with its dual action on p38 MAPK and arachidonic acid metabolism, which may be advantageous in certain experimental contexts. The choice between these two inhibitors will ultimately depend on the specific research question, the required level of selectivity, and the experimental model being used.

References

A Comparative Guide to p38 MAPK Inhibition: Evaluating SKF-86002 in Western Blot Analysis of p-p38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKF-86002, a potent p38 MAPK inhibitor, with other alternatives. We present supporting experimental data from the literature, detailed protocols for Western blot analysis of phosphorylated p38 (p-p38), and visualizations of the associated signaling pathway and experimental workflows.

Performance Comparison of p38 MAPK Inhibitors

This compound is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1][2] Its efficacy is often compared to other well-established p38 inhibitors, such as SB203580. The following table summarizes the inhibitory activity of this compound and SB203580 against different p38 MAPK isoforms as determined by in vitro kinase assays. This data is crucial for understanding the specificity and potential applications of these inhibitors.

Inhibitorp38 IsoformInhibition of Kinase Activity
This compound p38α++
p38β2+
p38γ-
p38δ-
SB203580 p38α++
p38β2+
p38γ-
p38δ-

Data adapted from a study analyzing the effect of p38 inhibitors on various p38 isoforms.[3] The levels of phosphorylated ATF-2, a substrate of p38, were measured to determine kinase activity. '++' indicates strong inhibition, '+' indicates moderate inhibition, and '-' indicates no significant inhibition.

Visualizing the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway that translates extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, and cell differentiation.[4][5][6][7][8] Understanding this pathway is essential for contextualizing the action of inhibitors like this compound.

p38_pathway extracellular Environmental Stress / Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response skf86002 This compound skf86002->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Experimental Protocols

Accurate and reproducible assessment of p-p38 levels by Western blot is fundamental to evaluating the efficacy of inhibitors like this compound. Below are detailed protocols for cell treatment, lysis, and Western blotting.

Cell Treatment and Lysis

This protocol outlines the steps for treating cells with a p38 inhibitor and preparing cell lysates for Western blot analysis.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Inhibitor Treatment: Pre-treat the cells with this compound or another p38 inhibitor at the desired concentrations for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce p38 phosphorylation by treating the cells with a suitable stimulus (e.g., lipopolysaccharide (LPS), anisomycin, UV radiation) for the appropriate time.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Western Blot Protocol for p-p38

This protocol provides a step-by-step guide for the detection of phosphorylated p38 by Western blotting.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software.[9][10] To normalize the results, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of different p38 MAPK inhibitors using Western blot analysis.

experimental_workflow start Start: Cell Culture treatment Treatment with Inhibitors (this compound vs. Alternatives) start->treatment stimulation Stimulation to Activate p38 treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western_blot Western Blot for p-p38 lysis->western_blot analysis Densitometry and Data Analysis western_blot->analysis conclusion Conclusion: Compare Inhibitor Efficacy analysis->conclusion

References

Quantitative Performance of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative p38 MAPK Inhibitors for Researchers

For scientists and drug development professionals investigating the intricate roles of the p38 mitogen-activated protein kinase (MAPK) pathway, the selection of a potent and selective inhibitor is paramount. SKF-86002 has been a widely used tool compound for studying p38 MAPK signaling. However, the quest for improved specificity and diverse chemical scaffolds has led to the development of several alternative inhibitors. This guide provides a comprehensive comparison of key alternatives to this compound, focusing on their in vitro potency, selectivity, and the experimental methodologies used for their characterization.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the four p38 MAPK isoforms (α, β, γ, and δ). This data is crucial for selecting the most appropriate inhibitor for a specific research question, particularly when isoform-specific effects are being investigated.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12/ERK6) IC50 (nM)p38δ (MAPK13/SAPK4) IC50 (nM)Other Notable Kinase Inhibition
This compound 500-1000[1]---Inhibits cyclooxygenase and lipoxygenase[2]
SB203580 50[3]500[3]>10,000>10,000RIPK2, GAK, JNK2/3, CK1δ/ε at higher concentrations
VX-745 (Neflamapimod) 10[4]220[4]>20,000[4]-ABL1, ABL2, SRC, PDGFRβ[5]
BIRB 796 (Doramapimod) 38[3]65[3]200[3]520[3]JNK1/2/3, FLT1, KIT, TIE2, c-Raf-1, B-Raf[3][5][6]
Losmapimod pKi = 8.1 (~7.9 nM)[1]pKi = 7.6 (~25 nM)[1]--Selective for p38α/β

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor profiling.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response UV UV MAP3Ks MAP3Ks UV->MAP3Ks Stress Stress Stress->MAP3Ks Cytokines Cytokines Cytokines->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MKK3/6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates ATF2 ATF2 p38_MAPK->ATF2 phosphorylates Other_Substrates Other Substrates p38_MAPK->Other_Substrates phosphorylates Inflammation Inflammation MAPKAPK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Other_Substrates->Cell_Cycle_Arrest Inhibitors p38 MAPK Inhibitors (e.g., this compound, SB203580) Inhibitors->p38_MAPK

Caption: The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of downstream effectors that regulate cellular responses.

experimental_workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Primary_Assay Primary in vitro Kinase Assay (e.g., p38α) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potency > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., Cytokine Production) Selectivity_Profiling->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization End End Lead_Optimization->End

Caption: A typical workflow for the screening and characterization of p38 MAPK inhibitors involves a series of in vitro and cell-based assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitors.

In Vitro p38α MAPK Kinase Assay (Non-Radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified p38α MAPK.

Materials:

  • Recombinant active human p38α MAPK enzyme

  • Biotinylated p38 MAPK substrate peptide (e.g., derived from ATF2)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated microplates

  • Europium-labeled anti-phospho-substrate antibody

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted compounds to the wells of a microplate.

  • Add the p38α MAPK enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA in wash buffer).

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow for binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add enhancement solution and read the time-resolved fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: Inhibition of TNF-α Production in LPS-Stimulated Human Monocytes

This assay assesses the ability of an inhibitor to block the downstream effects of p38 MAPK activation in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Human TNF-α ELISA kit

Procedure:

  • Seed the human monocytes in a 96-well plate at a predetermined density and allow them to adhere or stabilize.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce p38 MAPK activation and subsequent TNF-α production. Include an unstimulated control.

  • Incubate the cells for an appropriate time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

This guide provides a foundational comparison of several key alternatives to the p38 MAPK inhibitor this compound. Researchers are encouraged to consider the specific isoform selectivity and potential off-target effects of each inhibitor in the context of their experimental design. The provided protocols offer a starting point for the in-house validation and characterization of these valuable research tools.

References

SKF-86002: A Comparative Guide to its Specificity for p38 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p38 MAP kinase inhibitor, SKF-86002, focusing on its specificity for the four p38 isoforms: α (alpha), β (beta), γ (gamma), and δ (delta). Understanding the isoform selectivity of p38 inhibitors is critical for designing targeted therapies and minimizing off-target effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the pertinent signaling pathway.

Data Presentation: Isoform Specificity of p38 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable p38 inhibitors against the four p38 isoforms. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)Reference
This compound 800>10000>10000>10000[1][2]
SB20358034300>100005000[2]
SB2021904040>10000>10000[2]
BIRB 796 (Doramapimod)3865200520[3]
VX-7451122023001100[2]

Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview.

Experimental Protocols

The determination of inhibitor specificity against p38 isoforms is typically achieved through in vitro kinase assays. Below is a detailed methodology for a common experimental approach.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific p38 MAPK isoform by 50% (IC50).

Materials:

  • Recombinant human p38α, p38β, p38γ, and p38δ kinases

  • Kinase substrate (e.g., ATF2, Myelin Basic Protein (MBP))

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitor in the kinase assay buffer. A typical starting concentration range is from 100 µM down to 1 nM.

    • Dilute the recombinant p38 kinase isoforms and the kinase substrate to their optimal concentrations in the kinase assay buffer.

  • Kinase Reaction:

    • In each well of a 96-well plate, combine the kinase assay buffer, the specific p38 isoform, the kinase substrate, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination and Detection:

    • Terminate the kinase reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

    • Wash the paper/plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

    • Measure the amount of incorporated radioactivity, which corresponds to the kinase activity, using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

p38 MAPK Signaling Pathway and Inhibition by this compound

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_isoforms p38 Isoforms (α, β, γ, δ) MKK3_6->p38_isoforms Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_isoforms->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, c-Jun) p38_isoforms->Transcription_Factors SKF_86002 This compound SKF_86002->p38_isoforms Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) Transcription_Factors->Gene_Expression

Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.

Based on the available data, this compound demonstrates a preference for the p38α isoform over the β, γ, and δ isoforms. This selectivity profile is important for researchers investigating the specific roles of p38α in cellular processes and for the development of more targeted therapeutic agents. The provided experimental protocol offers a standardized method for verifying and comparing the isoform specificity of this and other p38 inhibitors.

References

Unveiling the Kinase Selectivity of SKF-86002: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of SKF-86002, a known p38 MAPK inhibitor, with other prominent kinase inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective resource for informed decision-making in research and development.

This compound is recognized primarily for its inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways. However, early studies and broader kinase profiling efforts have revealed that this compound exhibits significant cross-reactivity, binding to a wide array of kinases. This broad selectivity profile contrasts with more recently developed inhibitors designed for higher target specificity. This guide will compare the selectivity of this compound with three other well-characterized p38 MAPK inhibitors: SB203580, BIRB-796, and VX-745.

Comparative Kinase Selectivity Profiles

KinaseSB203580 (Kd, nM)BIRB-796 (IC50, nM)VX-745 (IC50, nM)
MAPK14 (p38α) 503810
MAPK11 (p38β) 50065220
MAPK12 (p38γ) -200>20,000
MAPK13 (p38δ) -520-
ABL1>10,000-<10,000
ABL2>10,000-<10,000
BRAF>10,00083-
CK1δ<1,000--
CK1ε<1,000--
GAK<1,000--
JNK2>10,00098-
JNK3>10,000--
c-Raf-1-1,400-
RIPK2<1,000--
SRC>10,000-<10,000

Data sourced from various publications and public databases. A hyphen (-) indicates that data was not available or not significant in the reviewed literature.

Signaling Pathway and Cross-Reactivity Overview

The following diagram illustrates the primary signaling pathway targeted by this compound and its counterparts, as well as the known cross-reactivity of these inhibitors with other kinase families.

G cluster_pathway p38 MAPK Signaling Pathway cluster_inhibitors p38 MAPK Inhibitors cluster_off_targets Off-Target Kinase Families Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Inflammatory Response Inflammatory Response Downstream Effectors->Inflammatory Response This compound This compound This compound->p38 MAPK Primary Target Other MAPKs (JNK) Other MAPKs (JNK) This compound->Other MAPKs (JNK) Broad Tyrosine Kinases (ABL, SRC) Tyrosine Kinases (ABL, SRC) This compound->Tyrosine Kinases (ABL, SRC) Ser/Thr Kinases (CK1, GAK, RIPK2) Ser/Thr Kinases (CK1, GAK, RIPK2) This compound->Ser/Thr Kinases (CK1, GAK, RIPK2) SB203580 SB203580 SB203580->p38 MAPK SB203580->Ser/Thr Kinases (CK1, GAK, RIPK2) BIRB-796 BIRB-796 BIRB-796->p38 MAPK BIRB-796->Other MAPKs (JNK) VX-745 VX-745 VX-745->p38 MAPK VX-745->Tyrosine Kinases (ABL, SRC)

p38 MAPK inhibitors and their selectivity.

Experimental Protocols

The kinase selectivity data presented in this guide is predominantly generated using large-scale kinase screening platforms. The KINOMEscan™ assay (DiscoverX) is a widely used method for this purpose.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Workflow:

G cluster_workflow KINOMEscan Assay Workflow DNA-tagged Kinase DNA-tagged Kinase Binding Reaction Binding Reaction DNA-tagged Kinase->Binding Reaction Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Reaction Test Compound Test Compound Test Compound->Binding Reaction Washing Washing Binding Reaction->Washing Quantification (qPCR) Quantification (qPCR) Washing->Quantification (qPCR)

Workflow of the KINOMEscan assay.

Detailed Steps:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate and incubated to allow binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted from the beads, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated by plotting the percentage of kinase bound against the concentration of the test compound, from which the dissociation constant (Kd) or IC50 value is calculated.

Conclusion

This compound, while a potent inhibitor of p38 MAPK, exhibits a broad kinase selectivity profile. For research applications requiring high specificity to dissect the roles of the p38 MAPK pathway, more selective inhibitors such as VX-745 may be more suitable. The choice of inhibitor should be guided by the specific experimental context and the potential confounding effects of off-target interactions. The use of well-controlled experiments and orthogonal approaches is always recommended to validate findings obtained with any kinase inhibitor.

Confirming SKF-86002 Activity: A Comparative Guide to Downstream Marker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKF-86002, a p38 mitogen-activated protein kinase (MAPK) inhibitor, with other widely used inhibitors of the same pathway: SB203580 and BIRB 796. The focus is on confirming the activity of these compounds by monitoring key downstream markers. This document offers a structured overview of quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to aid in the design and interpretation of studies aimed at evaluating p38 MAPK inhibitors.

Comparative Analysis of p38 MAPK Inhibitors

This compound, SB203580, and BIRB 796 are all potent inhibitors of p38 MAPK, a key kinase involved in cellular responses to stress and inflammation. However, they exhibit different mechanisms of action and potencies, which can influence their effects on downstream signaling. This compound and SB203580 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the p38 enzyme, preventing its catalytic activity. In contrast, BIRB 796 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[1]

The activity of these inhibitors is typically assessed by measuring their impact on the phosphorylation of direct downstream substrates of p38 MAPK, such as MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), and the subsequent phosphorylation of its substrate, Heat Shock Protein 27 (HSP27).[1][2] Another critical downstream effect is the inhibition of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are key mediators of the inflammatory response regulated by the p38 MAPK pathway.[3][4][5][6]

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that these values are derived from various studies and experimental conditions may differ.

InhibitorTarget(s)Mechanism of ActionIC50 / KdDownstream Marker InhibitionReference
This compound p38 MAPK, Cyclooxygenase, LipoxygenaseATP-competitive1 µM (LPS-induced IL-1 & TNF-α production in human monocytes)IL-1, TNF-α[3][4][7]
SB203580 p38α, p38β2ATP-competitive50 nM (p38α), 500 nM (p38β2)MAPKAP-K2, HSP27, IL-2, COX-1, COX-2[2][8]
BIRB 796 p38α, p38β, p38γ, p38δ, JNK2AllostericKd: 0.1 nM (p38α), IC50: 63 nM (p38α enzyme)TNF-α, MK2, HSP27[1][5][6][9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of these inhibitors, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for evaluating inhibitor activity.

p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MAPKAP_K2 MAPKAP-K2 (MK2) p38_MAPK->MAPKAP_K2 Phosphorylates ATF2 ATF2 p38_MAPK->ATF2 Phosphorylates Cytokine_Production Pro-inflammatory Cytokine (TNF-α, IL-1β) Production p38_MAPK->Cytokine_Production Activates HSP27 HSP27 MAPKAP_K2->HSP27 Phosphorylates ATF2->Cytokine_Production Activates SKF_86002 This compound SKF_86002->p38_MAPK SB203580 SB203580 SB203580->p38_MAPK BIRB_796 BIRB 796 BIRB_796->p38_MAPK

Caption: p38 MAPK signaling cascade and points of inhibition.

experimental_workflow Experimental Workflow for p38 MAPK Inhibitor Evaluation cluster_workflow cluster_analysis Downstream Marker Analysis start Cell Culture (e.g., PBMCs, HeLa, U937) pretreatment Pre-treatment with p38 Inhibitor (e.g., this compound, SB203580, BIRB 796) or Vehicle Control start->pretreatment stimulation Stimulation (e.g., LPS, Anisomycin) pretreatment->stimulation incubation Incubation stimulation->incubation cell_lysis Cell Lysis (for Western Blot) or Supernatant Collection (for ELISA) incubation->cell_lysis western_blot Western Blot (p-p38, p-MK2, p-HSP27) cell_lysis->western_blot elisa ELISA (TNF-α, IL-1β) cell_lysis->elisa data_analysis Data Analysis (IC50 determination) western_blot->data_analysis elisa->data_analysis

Caption: A generalized experimental workflow for assessing p38 MAPK inhibitor activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified p38 MAPK enzyme.

Methodology:

  • Reagents: Recombinant active p38α MAPK, recombinant ATF-2 (substrate), ATP, kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) and a positive control (e.g., SB203580) in kinase assay buffer. b. In a 96-well plate, add the diluted inhibitors or vehicle (DMSO) to the wells. c. Add the recombinant p38α MAPK to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction. f. Terminate the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Western Blot: Analyze the samples by Western blotting using an antibody specific for phosphorylated ATF-2 (p-ATF2).

    • Luminescent Assay: Use a commercial kit (e.g., ADP-Glo™) to measure ADP production, which is proportional to kinase activity.[4]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cellular Phospho-MAPKAP-K2 (p-MK2) Assay

Objective: To measure the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of its direct substrate, MAPKAP-K2.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HeLa, U937) under standard conditions.

  • Procedure: a. Seed cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of the p38 inhibitor or vehicle control for 1 hour. c. Stimulate the cells with an appropriate agonist (e.g., LPS or anisomycin) to activate the p38 MAPK pathway. d. Incubate for 20-30 minutes at 37°C.[3] e. Lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Detection:

    • Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-MK2 (p-MK2) and total MK2.

    • High-Content Screening (HCS): Use immunofluorescence staining with antibodies against p-MK2 and a nuclear stain (e.g., DAPI) for automated imaging and quantification of nuclear translocation or intensity of the phosphorylated protein.

  • Data Analysis: Calculate the ratio of p-MK2 to total MK2 and normalize it to the stimulated control. Determine the IC50 value from the resulting dose-response curve.

Cytokine Production Assay (ELISA)

Objective: To assess the functional consequence of p38 inhibition by measuring the suppression of pro-inflammatory cytokine production.

Methodology:

  • Cell Source: Use human whole blood or isolated PBMCs.

  • Procedure: a. Pre-incubate the cells with serial dilutions of the p38 inhibitor or vehicle control for 1 hour. b. Add LPS (e.g., from E. coli) to stimulate TNF-α or IL-1β production. c. Incubate the culture for 4-18 hours at 37°C. d. Collect the cell culture supernatant.

  • Detection: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the IC50 values from the dose-response curve of cytokine inhibition.

References

SKF-86002: A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the p38 MAPK inhibitor SKF-86002, comparing its performance against other key alternatives with supporting experimental data and detailed methodologies.

This compound is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that drives inflammatory responses. It has demonstrated significant anti-inflammatory, anti-arthritic, and analgesic properties in various preclinical models. This guide provides a comprehensive comparison of this compound with other relevant compounds, summarizing key experimental data and outlining detailed methodologies to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Mechanism of Action: A Dual Inhibitor

This compound exerts its anti-inflammatory effects primarily through the inhibition of p38 MAPK. This kinase is a central regulator of the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively suppresses the synthesis of these key mediators of inflammation.[1]

Furthermore, this compound is recognized as a dual inhibitor of arachidonic acid metabolism, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2] This dual action distinguishes it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX pathway.

Comparative In Vitro Efficacy

The inhibitory activity of this compound has been quantified against various targets and compared with other inhibitors. The following tables summarize the available IC50 data, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.

Table 1: Inhibition of Pro-inflammatory Cytokine Production
CompoundTargetCell TypeStimulantIC50
This compound IL-1β ProductionHuman MonocytesLPS1 µM[1][3][4][5]
This compound TNF-α ProductionHuman MonocytesLPS1 µM[1][3][4][5]

LPS: Lipopolysaccharide

Table 2: Inhibition of Arachidonic Acid Metabolism
CompoundTarget Enzyme/ProductCell Type/SystemIC50
This compound Prostaglandin H2 (PGH2) Synthase-120 µM[2]
This compound Prostanoid ProductionRat Basophilic Leukemia (RBL-1) Cells70 µM[2]
This compound Prostanoid ProductionRBL-1 Cell Sonicate100 µM[2]
This compound Prostanoid ProductionHuman Monocytes1 µM[2]
This compound 5-Lipoxygenase Products (diHETE, 5-HETE)RBL-1 Cell Supernatant10 µM[2]
This compound Leukotriene B4 (LTB4) GenerationHuman Neutrophils20 µM[2]
This compound Leukotriene C4 (LTC4) GenerationHuman Monocytes20 µM[2]
Indomethacin Cytochrome P-450-dependent Arachidonic Acid Metabolism-70 µM[6]
Naproxen Cyclooxygenase-Inactive in some inflammation models[2]
Table 3: Comparative Inhibition of p38 MAPK Isoforms
Compoundp38αp38β2p38γp38δ
This compound Inhibition ObservedInhibition ObservedLess Potent InhibitionLess Potent Inhibition
SB203580 Potent InhibitionPotent InhibitionNo InhibitionNo Inhibition

Data interpreted from graphical representations in a comparative study. SB203580 is a well-characterized inhibitor known to be potent against p38α and p38β isoforms but not γ and δ.[7]

In Vivo Efficacy: Preclinical Models

This compound has demonstrated significant efficacy in various animal models of inflammation and arthritis.

Adjuvant-Induced Arthritis in Rats

In the rat adjuvant-induced arthritis model, a well-established model of chronic inflammation, this compound has been shown to reduce paw swelling, a key indicator of inflammation. Oral administration of this compound (10-90 mg/kg daily for 22 days) resulted in a significant decrease in hindleg volumes after the injection of the adjuvant.[3]

Arachidonic Acid-Induced Ear Edema in Mice

This compound has been shown to be effective in reducing ear edema induced by topical application of arachidonic acid in mice. This model is sensitive to inhibitors of both cyclooxygenase and lipoxygenase pathways. This compound, along with the dual inhibitor phenidone, demonstrated potent inhibition of this inflammatory response, whereas selective COX inhibitors like naproxen and indomethacin were inactive or even stimulated swelling.[2][8]

Murine Models of Endotoxin Shock

In murine models of endotoxin shock induced by lipopolysaccharide (LPS), this compound demonstrated a protective effect. Oral administration of this compound (100 mg/kg) prior to LPS challenge protected animals from mortality.[9] This protective effect was associated with a decrease in serum levels of TNF-α. In contrast, treatment with naproxen or indomethacin did not reduce TNF-α levels.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors SKF_86002 This compound SKF_86002->p38_MAPK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Response Inflammatory Response (IL-1, TNF-α) Gene_Expression->Inflammatory_Response Inflammatory_Response->Cytokines LPS_Cytokine_Inhibition_Workflow Monocytes Isolate Human Monocytes Culture Culture Monocytes Monocytes->Culture Pretreat Pre-treat with This compound or Vehicle Control Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokine Levels (IL-1β, TNF-α) by ELISA Collect->ELISA Analyze Analyze Data (Calculate IC50) ELISA->Analyze

References

Evaluating the Selectivity Profile of SKF-86002: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity profile of SKF-86002, a well-characterized inhibitor of p38 mitogen-activated protein kinase (MAPK). In addition to its primary target, this compound is known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), making it a dual-function inhibitor. This guide will objectively compare its performance with other relevant inhibitors and provide supporting experimental data and protocols to aid in experimental design and data interpretation.

Executive Summary

This compound is a potent, orally active inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress.[1] It effectively suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) with an IC50 of 1 μM in lipopolysaccharide (LPS)-stimulated human monocytes.[1][2][3][4] Beyond its well-documented effects on the p38 MAPK pathway, this compound also demonstrates inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of the inflammatory response through the production of prostaglandins and leukotrienes, respectively.[2][3][4][5] This dual inhibitory profile distinguishes this compound from more selective p38 MAPK inhibitors.

This guide compares the selectivity and potency of this compound with other established p38 MAPK inhibitors, namely SB 203580, VX-745, and BIRB 796, as well as with dual COX/LOX inhibitors such as Tenidap and Licofelone. While a comprehensive, publicly available kinome-wide scan for this compound is not readily accessible, this guide compiles available data to offer a thorough comparison based on its known primary and secondary targets.

Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the in vitro potency of this compound and its comparators against their respective targets.

Table 1: p38 MAPK Inhibitors - Potency and Selectivity

CompoundTargetIC50 / KdSelectivity Notes
This compound p38 MAPKIC50: 0.5-1 µM[2]Also inhibits COX and 5-LOX.[2][3][4][5]
SB 203580p38α MAPKIC50: 50 nMDisplays 100-500-fold selectivity over LCK, GSK-3β, and PKBα.
VX-745p38α MAPKKd: 2.8 nMHighly selective for p38α over p38β.
BIRB 796p38α MAPKKd: 0.1 nMAllosteric inhibitor with high selectivity.

Table 2: Dual COX/LOX Inhibitors - Potency

CompoundTargetIC50
This compound 5-Lipoxygenase10 µM (RBL-1 cells)[2]
Cyclooxygenase100 µM (RBL-1 cells)[2]
TenidapCOX-1IC50: 20 nM
Licofelone5-LipoxygenaseIC50: 0.18 µM[6]
CyclooxygenaseIC50: 0.21 µM[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the presented data.

In Vitro p38 MAPK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 MAPK.

Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by p38 MAPK. The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method such as ELISA or Western blotting.

Materials:

  • Recombinant active p38 MAPK enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

  • ATF-2 protein (substrate)

  • ATP

  • Test compound (e.g., this compound)

  • 96-well assay plates

  • Plate reader or Western blotting equipment

  • Anti-phospho-ATF-2 antibody

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).

  • Add the p38 MAPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding EDTA or SDS-PAGE loading buffer.

  • Quantify the amount of phosphorylated ATF-2 using an appropriate detection method.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 of a test compound against COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction to prostaglandin H2 (PGH2) is coupled to the oxidation of a chromogenic, fluorogenic, or luminogenic substrate.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., Amplex Red)

  • Test compound

  • 96-well plates

  • Fluorometric or colorimetric plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compound or vehicle control to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence over time.

  • Calculate the reaction rate for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC50 of a test compound against 5-LOX.

Principle: This assay measures the production of leukotrienes or other 5-LOX products from arachidonic acid. The products can be quantified by various methods, including spectrophotometry, HPLC, or ELISA. A common method involves monitoring the formation of a conjugated diene product at 234 nm.

Materials:

  • Purified 5-LOX enzyme

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Arachidonic acid (substrate)

  • Test compound

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the assay buffer and 5-LOX enzyme to the wells or cuvettes.

  • Add the diluted test compound or vehicle control and pre-incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percent inhibition and calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating inhibitor selectivity and the signaling pathways affected by this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis cluster_output Output Compound Test Compound (e.g., this compound) Assay Enzymatic Assays Compound->Assay Enzymes Target Enzymes (p38, COX, 5-LOX) Enzymes->Assay Analysis IC50 Determination Assay->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Experimental workflow for determining the selectivity profile of an inhibitor.

signaling_pathway cluster_stimuli Stimuli cluster_membrane Membrane Level cluster_cytosol Cytosolic Signaling cluster_inhibitor Inhibitor Action cluster_products Pro-inflammatory Mediators Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) AA Arachidonic Acid Stimuli->AA p38 p38 MAPK Stimuli->p38 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Cytokines TNF-α, IL-1β p38->Cytokines PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs SKF86002 This compound SKF86002->p38 inhibits SKF86002->COX inhibits SKF86002->LOX inhibits

Caption: Signaling pathways targeted by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of SKF-86002: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of SKF-86002, a p38 MAPK inhibitor, aligning with standard laboratory safety protocols.

This compound is a chemical compound utilized in research for its anti-inflammatory properties. Due to its hazardous nature, including causing skin and eye irritation and potential respiratory irritation, it is imperative that all personnel handle it with care and adhere to strict disposal protocols.[1]

Key Safety and Chemical Data of this compound

A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₆H₁₂FN₃SCayman Chemical SDS
Molecular Weight 297.35 g/mol Cayman Chemical SDS
Appearance SolidProbechem
Solubility in DMSO 5 mg/mLSigma-Aldrich
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationCayman Chemical SDS
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312: Call a POISON CENTER/doctor if you feel unwellP332+P313: If skin irritation occurs: Get medical advice/attentionP337+P313: If eye irritation persists: Get medical advice/attentionP362: Take off contaminated clothing and wash before reuseP403+P233: Store in a well-ventilated place. Keep container tightly closedP405: Store locked upP501: Dispose of contents/container in accordance with local/regional/national/international regulationsCayman Chemical SDS

Experimental Protocol: Proper Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste management guidelines.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

  • Appropriate waste container: A clean, dry, and sealable container compatible with solid chemical waste. The original container is often a good choice if it is in good condition.[2][3]

  • Hazardous waste label.

  • Secondary containment bin.[2][3]

  • Chemically contaminated sharps container (if applicable).

Procedure:

  • Personnel Protection: Before handling this compound, ensure you are wearing the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste this compound powder in its original container or a designated and compatible solid chemical waste container.[3][4] Do not mix with other waste types unless explicitly permitted by your institution's waste management plan.

    • Contaminated Labware: Dispose of items such as gloves, weighing paper, or pipette tips that are contaminated with this compound as chemically contaminated solid waste. These should be placed in a designated, lined container.[5]

    • Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[6][7] Do not place these in regular sharps containers intended for biohazardous waste.[7]

  • Container Labeling:

    • As soon as the first item of waste is placed in the container, affix a hazardous waste label.[8][9]

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound".

      • The approximate quantity of the waste.

      • The date of accumulation (the date the first waste was added).[9]

      • The name and contact information of the generating researcher or lab.

      • Check the appropriate hazard boxes on the label (irritant).[8]

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5][10] This area should be at or near the point of generation.[10]

    • The SAA must be clearly marked with a "Hazardous Waste" sign.[5]

    • Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[2][3]

    • Ensure the container is kept closed at all times, except when adding waste.[5][10]

  • Request for Disposal:

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically several months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

SKF_86002_Disposal_Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid this compound (Unused/Waste Powder) segregate->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Wipes) segregate->contaminated_labware Contaminated Non-Sharps contaminated_sharps Contaminated Sharps (Needles, Blades) segregate->contaminated_sharps Contaminated Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container contaminated_labware->solid_container sharps_container Place in Labeled Chemically Contaminated Sharps Container contaminated_sharps->sharps_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_saa sharps_container->store_saa request_pickup Request Waste Pickup from EHS store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF-86002
Reactant of Route 2
SKF-86002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.